molecular formula C61H61N4NaO11S3 B15598588 TriSulfo-Cy5.5 DBCO

TriSulfo-Cy5.5 DBCO

Cat. No.: B15598588
M. Wt: 1145.3 g/mol
InChI Key: IEKXEEGAGWAOBX-UHFFFAOYSA-M
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Description

TriSulfo-Cy5.5 DBCO is a useful research compound. Its molecular formula is C61H61N4NaO11S3 and its molecular weight is 1145.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C61H61N4NaO11S3

Molecular Weight

1145.3 g/mol

IUPAC Name

sodium (2E)-2-[(2E,4E)-5-[3-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-1,1-dimethyl-7-sulfonatobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethyl-3-(4-sulfobutyl)benzo[e]indole-7-sulfonate

InChI

InChI=1S/C61H62N4O11S3.Na/c1-60(2)54(21-7-5-8-22-55-61(3,4)59-50-31-29-48(79(74,75)76)40-45(50)27-33-53(59)64(55)37-15-16-38-77(68,69)70)63(52-32-26-44-39-47(78(71,72)73)28-30-49(44)58(52)60)36-14-6-9-23-56(66)62-35-34-57(67)65-41-46-19-11-10-17-42(46)24-25-43-18-12-13-20-51(43)65;/h5,7-8,10-13,17-22,26-33,39-40H,6,9,14-16,23,34-38,41H2,1-4H3,(H3-,62,66,68,69,70,71,72,73,74,75,76);/q;+1/p-1

InChI Key

IEKXEEGAGWAOBX-UHFFFAOYSA-M

Origin of Product

United States

Foundational & Exploratory

What is TriSulfo-Cy5.5 DBCO?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to TriSulfo-Cy5.5 DBCO

Topic: this compound

Content Type: An in-depth technical guide or whitepaper on the core.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a sophisticated fluorescent probe designed for high-performance bioconjugation and imaging. It incorporates a near-infrared (NIR) cyanine (B1664457) dye, Cy5.5, which is modified with three sulfonate groups (TriSulfo) to ensure exceptional water solubility and minimize non-specific binding. This dye is further functionalized with a dibenzocyclooctyne (DBCO) group, a key component for copper-free click chemistry. This bioorthogonal reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), allows for the precise and efficient labeling of azide-modified biomolecules in complex biological systems without the need for cytotoxic copper catalysts.[1][2][] Its properties make it an invaluable tool for applications ranging from fluorescence microscopy and flow cytometry to non-invasive in vivo imaging.[4][][6]

Core Properties and Quantitative Data

The unique characteristics of this compound stem from the synergistic combination of its sulfonated NIR dye core and its highly reactive DBCO moiety. The NIR fluorescence is ideal for deep-tissue imaging due to reduced autofluorescence from biological specimens in this spectral region.[7]

PropertyValue
Reactive Group Dibenzocyclooctyne (DBCO)
Reactive Toward Azide (B81097) (-N₃)
Excitation Maximum (λex) ~673 nm
Emission Maximum (λem) ~707 nm
Extinction Coefficient ~250,000 M⁻¹cm⁻¹
Solubility High in Water, DMSO, DMF
Appearance Blue Solid

Note: Spectral properties can vary slightly depending on the solvent and conjugation state.

Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The functionality of this compound is centered on the SPAAC reaction. The DBCO group contains a highly strained cyclooctyne (B158145) ring. This ring strain is the driving force of the reaction, significantly lowering the activation energy for the cycloaddition with an azide group.[1][2][8] This allows the reaction to proceed rapidly and with high specificity under physiological conditions (room temperature, aqueous buffer), forming a stable triazole linkage without interfering with native biological processes.[2][9][10]

spaac_mechanism cluster_product Product reagents product Azide Biomolecule-N₃ (Azide) Triazole Stable Triazole Linkage (Labeled Biomolecule) Azide->Triazole + label_text [3+2] Cycloaddition DBCO TriSulfo-Cy5.5-DBCO (Strained Alkyne) DBCO->Triazole experimental_workflow cluster_modification Step 1: Target Modification cluster_labeling Step 2: Bioorthogonal Labeling cluster_analysis Step 3: Purification & Analysis A Introduce Azide Group into Target Biomolecule (e.g., via metabolic labeling) C Incubate Azide-Target with DBCO-Dye (SPAAC Reaction) A->C B Prepare TriSulfo-Cy5.5 DBCO Solution B->C D Purify Labeled Conjugate (e.g., SEC, Dialysis) C->D Crude Conjugate E Downstream Application D->E F Fluorescence Microscopy | Flow Cytometry | In Vivo Imaging E->F

References

TriSulfo-Cy5.5 DBCO chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of TriSulfo-Cy5.5 DBCO, a near-infrared (NIR) fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group.[1] It is designed for highly efficient and specific labeling of biomolecules through copper-free click chemistry. The inclusion of three sulfonate groups enhances its water solubility, making it an ideal reagent for bioconjugation in aqueous environments with minimal non-specific binding.

Core Principles and Applications

This compound is a key reagent in the field of bioorthogonal chemistry. The DBCO moiety reacts with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is exceptionally fast, bioorthogonal—meaning it does not interfere with native biological processes—and proceeds efficiently at physiological temperatures without the need for a cytotoxic copper catalyst.[2][]

These properties make this compound a powerful tool for a variety of applications, including:

  • Protein and Antibody Labeling: For use in immunoassays, flow cytometry, and fluorescence microscopy.

  • Nucleic Acid Labeling: To track DNA or RNA in cellular systems.

  • In Vivo Imaging: The near-infrared fluorescence of the Cy5.5 dye allows for deep tissue imaging with reduced autofluorescence.

  • Drug Development: Used in the creation of antibody-drug conjugates (ADCs) for targeted therapy.

Chemical Structure and Properties

The chemical structure of this compound consists of a cyanine (B1664457) 5.5 core, which provides its fluorescent properties, a DBCO group for click chemistry, and three sulfonate groups for enhanced hydrophilicity.

  • Molecular Formula: C61H60K2N4O11S3[4][5]

  • Molecular Weight: 1199.54 g/mol [4][5]

Physicochemical and Spectroscopic Properties

The following table summarizes the key quantitative properties of this compound and closely related analogs.

PropertyValueNotes
Excitation Maximum (λabs) ~675-678 nmData for sulfo-Cy5.5 and tetra-sulfo-Cy5.5 variants.[6]
Emission Maximum (λem) ~694 nmData for sulfo-Cy5.5 and tetra-sulfo-Cy5.5 variants.[6]
Molar Extinction Coefficient (ε) ~190,000 - 211,000 M⁻¹cm⁻¹Data for sulfo-Cy5.5 variants.[6][7]
Fluorescence Quantum Yield (Φ) ~0.21 - 0.28Data for sulfo-Cy5.5 variants.[6][7]
Solubility Good in water, DMSO, DMFThe trisulfonation significantly enhances water solubility.[8]
Storage Conditions -20°C in the dark, desiccatedCan be stored for at least 12 months under these conditions. Stock solutions in DMSO should be used within 2-3 months.[8][9] Transport at ambient temperature for up to 3 weeks is acceptable.[8]

Signaling Pathway and Reaction Mechanism

The core reaction involving this compound is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This is a type of Huisgen 1,3-dipolar cycloaddition where the high ring strain of the DBCO (a cyclooctyne) significantly lowers the activation energy, allowing the reaction to proceed without a catalyst.[2][10] The azide (B81097) acts as the 1,3-dipole, and the DBCO acts as the dipolarophile, resulting in a stable triazole linkage.

SPAAC_Mechanism cluster_transition Transition State cluster_product Product DBCO TriSulfo-Cy5.5-DBCO (Strained Alkyne) Azide Azide-Modified Biomolecule TS [3+2] Cycloaddition Transition State DBCO->TS Strain-Promoted Product Stable Triazole-Linked Fluorescent Bioconjugate TS->Product Rapid Ligation Experimental_Workflow A 1. Prepare Azide-Modified Biomolecule in PBS C 3. Mix Reactants (2-4x molar excess of dye) A->C B 2. Prepare this compound Stock Solution in DMSO B->C D 4. Incubate Reaction (4-12h at RT or 4°C, in dark) C->D E 5. Purify Conjugate (Size-Exclusion Chromatography) D->E F 6. Characterize Product (Spectroscopy for DOL) E->F G 7. Final Application (e.g., Imaging, Flow Cytometry) F->G

References

In-Depth Technical Guide to TriSulfo-Cy5.5 DBCO: Excitation, Emission, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties and applications of TriSulfo-Cy5.5 DBCO, a near-infrared fluorescent probe. It is designed to equip researchers with the necessary information for its effective use in experimental settings, particularly in the fields of cell biology and drug development. This document details the dye's key quantitative data, outlines experimental protocols for its characterization and use, and provides visualizations of relevant workflows.

Core Properties of this compound

This compound is a water-soluble cyanine (B1664457) dye functionalized with a dibenzocyclooctyne (DBCO) group. This feature allows for its covalent attachment to azide-modified biomolecules via a copper-free click chemistry reaction, a bioorthogonal ligation method ideal for studying biological systems. Its fluorescence in the near-infrared (NIR) spectrum makes it particularly useful for in vivo imaging, as it minimizes interference from cellular autofluorescence.[1]

Quantitative Spectral Data

The key spectral characteristics of this compound are summarized in the table below. These values are crucial for configuring imaging instrumentation and for quantitative analysis of experimental results.

PropertyValueReference
Excitation Maximum (λ_max,ex_)673 nm[2]
Emission Maximum (λ_max,em_)691 nm[2]
Molar Extinction Coefficient (ε)211,000 L·mol⁻¹·cm⁻¹[2]
Fluorescence Quantum Yield (Φ)0.21[2]

Experimental Protocols

This section outlines the methodologies for characterizing the spectral properties of this compound and for its application in labeling azide-modified biomolecules.

Measurement of Excitation and Emission Spectra

Objective: To determine the optimal wavelengths for excitation and emission of this compound.

Materials:

  • This compound

  • Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be low enough to avoid inner filter effects, typically with an absorbance below 0.1 at the excitation maximum.

  • Excitation Spectrum Measurement:

    • Set the emission wavelength to the expected maximum (e.g., 691 nm).

    • Scan a range of excitation wavelengths (e.g., 550-700 nm).

    • The wavelength that results in the highest fluorescence intensity is the excitation maximum.

  • Emission Spectrum Measurement:

    • Set the excitation wavelength to the determined maximum (673 nm).

    • Scan a range of emission wavelengths (e.g., 680-800 nm).

    • The wavelength at which the highest fluorescence is detected is the emission maximum.

Determination of Molar Extinction Coefficient

Objective: To measure the molar extinction coefficient (ε), a measure of how strongly the dye absorbs light at a specific wavelength.

Materials:

  • This compound

  • Spectroscopy-grade solvent

  • Spectrophotometer

  • Analytical balance

  • Volumetric flasks

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of solvent to create a stock solution of known concentration.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution.

  • Absorbance Measurement: Measure the absorbance of each dilution at the excitation maximum (673 nm) using the spectrophotometer.

  • Beer-Lambert Law Calculation: Plot the absorbance values against the corresponding concentrations. The molar extinction coefficient (ε) can be calculated from the slope of the resulting line according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette (typically 1 cm).

Determination of Fluorescence Quantum Yield

Objective: To determine the fluorescence quantum yield (Φ), which represents the efficiency of the fluorescence process.

Materials:

  • This compound solution

  • A standard fluorescent dye with a known quantum yield in the same spectral region (e.g., Cresyl Violet)

  • Spectrofluorometer

  • Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Sample and Standard Preparation: Prepare solutions of both the this compound and the standard dye with absorbance values below 0.1 at the excitation wavelength.

  • Absorbance Measurement: Measure the absorbance of both the sample and standard solutions at the chosen excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectra of both the sample and the standard, ensuring identical excitation wavelength and instrument settings.

  • Quantum Yield Calculation: The quantum yield of the this compound can be calculated using the following equation: Φ_sample_ = Φ_standard_ × (I_sample_ / I_standard_) × (A_standard_ / A_sample_) × (η_sample_² / η_standard_²) Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

Protocol for Labeling Azide-Modified Biomolecules

Objective: To covalently attach this compound to azide-modified proteins or other biomolecules for fluorescence imaging.

Materials:

  • Azide-modified biomolecule (e.g., protein, antibody)

  • This compound

  • Reaction buffer (e.g., PBS, pH 7.4, amine-free)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reagent Preparation: Dissolve the azide-modified biomolecule in the reaction buffer. Separately, prepare a stock solution of this compound in an appropriate solvent like DMSO.

  • Conjugation Reaction: Add the this compound solution to the biomolecule solution. The molar ratio of dye to biomolecule may need to be optimized but a 2-4 fold molar excess of the dye is a common starting point.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted dye from the labeled biomolecule using a desalting column or dialysis.

  • Characterization: Confirm the successful conjugation and determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 673 nm (for the dye).

Experimental Workflows and Signaling Pathways

This compound is frequently employed in metabolic labeling experiments to visualize glycans or other biomolecules that have been metabolically engineered to incorporate azide (B81097) groups. This allows for the tracking and imaging of these molecules in living cells and organisms.

A common application is in the study of protein glycosylation and its role in cellular signaling. For instance, cell surface glycans are crucial for cell-cell recognition, adhesion, and signaling. By metabolically labeling these glycans with an azide-containing sugar and subsequently reacting them with this compound, researchers can visualize the distribution and dynamics of these important molecules.

Below are diagrams illustrating the experimental workflow for labeling and a conceptual signaling pathway that can be investigated using this approach.

G cluster_0 Metabolic Labeling cluster_1 Copper-Free Click Chemistry cluster_2 Imaging and Analysis A Azide-Modified Sugar Precursor B Cell Culture A->B Addition to Media C Incorporation into Cellular Glycans B->C Cellular Metabolism D This compound E Labeled Cells D->E Incubation F Fluorescently Labeled Glycans E->F Covalent Ligation G Fluorescence Microscopy F->G H Image Analysis G->H I Biological Insights H->I

Caption: Experimental workflow for metabolic labeling and imaging of glycans.

G cluster_0 Cell Surface cluster_1 Intracellular Signaling cluster_2 Cellular Response Receptor Glycosylated Receptor (Labeled with TriSulfo-Cy5.5) Kinase1 Kinase Cascade 1 Receptor->Kinase1 Activation Ligand Extracellular Ligand Ligand->Receptor Binding Kinase2 Kinase Cascade 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Phosphorylation Gene Target Gene Expression TF->Gene Response e.g., Proliferation, Differentiation Gene->Response

Caption: Conceptual signaling pathway involving a glycosylated receptor.

By tracking the localization and trafficking of the fluorescently labeled receptor, researchers can gain insights into how its glycosylation state affects ligand binding, receptor dimerization, and the subsequent activation of downstream signaling cascades. This approach is valuable for understanding the role of glycans in health and disease and for the development of targeted therapeutics.

References

A Technical Guide to TriSulfo-Cy5.5 DBCO: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core photophysical properties, experimental characterization, and bio-conjugation applications of TriSulfo-Cy5.5 DBCO, a near-infrared fluorescent dye crucial for modern biomedical research and drug development.

Core Photophysical Properties

This compound is a water-soluble, near-infrared (NIR) cyanine (B1664457) dye functionalized with a dibenzocyclooctyne (DBCO) group. The "TriSulfo" designation indicates the presence of three sulfonate groups, which significantly enhances its hydrophilicity, making it ideal for biological applications in aqueous environments without the need for organic co-solvents.[1][2] Its key spectral characteristics are a high molar extinction coefficient and a good fluorescence quantum yield in the NIR window, which minimizes background autofluorescence from biological tissues.

The DBCO moiety enables "copper-free click chemistry," a bioorthogonal reaction that allows for the efficient and specific labeling of azide-modified biomolecules under physiological conditions.[3][4] This strain-promoted alkyne-azide cycloaddition (SPAAC) is characterized by its high reaction kinetics and stability, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[3][4]

Quantitative Data Summary

The photophysical properties of cyanine dyes can vary slightly depending on the supplier and the specific chemical environment. The following table summarizes the reported quantum yield and molar extinction coefficient for this compound and closely related sulfonated Cy5.5 dyes. It is important to note that "Sulfo-Cy5.5" can sometimes be used as a general term for sulfonated versions of the dye. The number of sulfonate groups primarily influences water solubility rather than the core spectral properties.[1]

PropertyReported ValueSource(s)
Quantum Yield (Φ) 0.21 - 0.28Varies by supplier
Molar Extinction Coefficient (ε) 190,000 - 271,000 M⁻¹cm⁻¹Varies by supplier[2]
Excitation Maximum (λex) ~673 - 678 nmVaries by supplier
Emission Maximum (λem) ~691 - 694 nmVaries by supplier[5]

Experimental Protocols

Accurate determination of the quantum yield and molar extinction coefficient is critical for the quantitative use of fluorescent dyes. The following sections detail the standard methodologies for these measurements.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, A = εlc, where A is the absorbance, l is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the dye.

Methodology:

  • Preparation of a Stock Solution: Accurately weigh a small amount of the this compound powder and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide (B87167) (DMSO) or water for sulfonated dyes) to create a concentrated stock solution. For a new dye, a 10 mM stock solution can be prepared by dissolving 1/100th of the formula weight in milligrams in 1 mL of solvent.[6]

  • Serial Dilutions: Prepare a series of dilutions of the stock solution in the desired experimental buffer (e.g., phosphate-buffered saline, PBS).

  • Spectrophotometer Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the dye's absorption maximum (~675 nm for Cy5.5). Ensure that the absorbance values fall within the linear range of the spectrophotometer (typically below 1.0).[6]

  • Data Analysis: Plot the measured absorbance at the λmax against the corresponding molar concentration for each dilution.

  • Calculation: The molar extinction coefficient (ε) is determined from the slope of the resulting linear regression, according to the Beer-Lambert law (slope = εl). Since the path length (l) is typically 1 cm, the slope of the line is equal to the molar extinction coefficient.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed.[7] The most common method for determining the quantum yield of a fluorescent molecule is the comparative method, which involves using a standard dye with a known quantum yield.[8]

Methodology:

  • Selection of a Standard: Choose a reference dye with a well-characterized quantum yield and spectral properties that overlap with the sample dye. For TriSulfo-Cy5.5, a suitable standard would be a well-characterized cyanine dye in a similar solvent.

  • Preparation of Solutions: Prepare a series of dilute solutions of both the this compound (the sample) and the standard dye in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.[8]

  • Absorbance Measurements: Record the UV-Vis absorption spectra for all prepared solutions of the sample and the standard.

  • Fluorescence Measurements: Using a spectrofluorometer, record the fluorescence emission spectra of all sample and standard solutions, exciting at the same wavelength used for the absorbance measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

  • Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²)

    Where:

    • Φ is the quantum yield.

    • m is the slope of the plot of integrated fluorescence intensity vs. absorbance.

    • η is the refractive index of the solvent.[7]

Experimental Workflows and Signaling Pathways

The bioorthogonal nature of the DBCO-azide reaction makes this compound a versatile tool for labeling and tracking biomolecules in complex biological systems.

Antibody Labeling via Copper-Free Click Chemistry

This workflow describes the process of labeling an azide-modified antibody with this compound.

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_final Final Product Antibody Azide-Modified Antibody Mix Mix Antibody and Dye in PBS (pH 7.4) Antibody->Mix Dye This compound Dye->Mix Incubate Incubate at RT (12-24h) or 4°C (overnight) Mix->Incubate Copper-Free Click Chemistry Purify Remove Unreacted Dye (e.g., Spin Desalting Column) Incubate->Purify Labeled_Ab Fluorescently Labeled Antibody Purify->Labeled_Ab

Caption: Workflow for labeling an azide-modified antibody with this compound.

Pretargeted Drug Delivery in Cancer Immunotherapy

This compound can be used to visualize and track pretargeted drug delivery systems. In this example, a DBCO-modified antibody targeting a tumor-specific antigen (e.g., PD-L1) is administered first, followed by an azide-functionalized nanoparticle carrying a therapeutic payload and a fluorescent reporter. The in-vivo click reaction leads to the accumulation of the nanoparticles at the tumor site.

Pretargeted_Drug_Delivery cluster_step1 Step 1: Targeting cluster_step2 Step 2: Delivery & Labeling cluster_outcome Outcome Antibody DBCO-Anti-PD-L1 Antibody TumorCell Tumor Cell (PD-L1+) Antibody->TumorCell Binds to PD-L1 TumorCell_Bound Antibody-Bound Tumor Cell Nanoparticle Azide-Nanoparticle (Drug + TriSulfo-Cy5.5) Nanoparticle->TumorCell_Bound In-vivo Click Reaction (SPAAC) Labeled_Tumor Fluorescently Labeled Tumor with Drug Delivery TumorCell_Bound->Labeled_Tumor

Caption: Pretargeted drug delivery using a DBCO-antibody and an azide-nanoparticle.

Conclusion

This compound is a powerful tool for researchers in the life sciences and drug development. Its excellent water solubility, bright near-infrared fluorescence, and capacity for bioorthogonal conjugation via copper-free click chemistry make it an ideal choice for a wide range of applications, from cellular imaging to in-vivo tracking of therapeutic agents. The experimental protocols and workflows provided in this guide offer a foundation for the effective implementation of this versatile fluorescent probe in research and development settings.

References

A Technical Deep Dive: Enhancing Aqueous Solubility of Cyanine Dyes for Bioconjugation through Sulfonation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide addresses the critical role of sulfonation in modifying the water solubility of cyanine (B1664457) dyes, specifically comparing TriSulfo-Cy5.5 DBCO with its non-sulfonated counterpart. This document is intended for researchers, scientists, and drug development professionals who utilize click chemistry and fluorescent labeling in aqueous environments.

Executive Summary

The addition of sulfonate groups to the cyanine dye core is a key chemical modification to enhance hydrophilicity. This guide provides a comparative analysis of the water solubility of this compound and non-sulfonated Cy5.5 DBCO. The data presented clearly demonstrates that sulfonation dramatically improves water solubility, a critical factor for successful bioconjugation in aqueous buffers. This guide also outlines a detailed experimental protocol for assessing and comparing the solubility of these fluorescent probes and provides visual representations of the key chemical structures and experimental workflows.

Introduction to Cyanine Dyes and the Importance of Water Solubility

Cyanine dyes, such as Cy5.5, are widely used as fluorescent labels in biological research due to their high molar extinction coefficients, good quantum yields, and emission in the far-red and near-infrared regions of the spectrum, which minimizes background autofluorescence from biological samples. The dibenzocyclooctyne (DBCO) functional group enables copper-free click chemistry, a bioorthogonal reaction that allows for the specific labeling of azide-modified biomolecules.

A significant challenge with non-sulfonated cyanine dyes is their inherent hydrophobicity, leading to poor solubility in aqueous buffers.[1][2] This can result in aggregation, precipitation, and reduced reactivity during bioconjugation reactions.[2][3] To overcome this limitation, cyanine dyes are often modified with sulfonate groups (-SO₃⁻). These negatively charged moieties significantly increase the polarity of the dye molecule, thereby enhancing its water solubility.[4][5][6]

Comparative Solubility of this compound vs. Non-sulfonated Cy5.5 DBCO

The degree of sulfonation directly impacts the water solubility of Cy5.5 DBCO. The "TriSulfo" designation indicates the presence of three sulfonate groups on the cyanine dye backbone.

Data Presentation

The following table summarizes the available quantitative and qualitative data on the water solubility of sulfonated and non-sulfonated Cy5.5 DBCO derivatives.

CompoundNumber of Sulfonate GroupsReported Water SolubilityRequired Dissolution Method for Aqueous Buffers
This compound 3High; a related Sulfo-Cy5 DBCO is soluble at 10 mg/mL (9.91 mM) with sonication[7][8]Direct dissolution in aqueous buffers.[9]
Non-sulfonated Cy5.5 DBCO 0Insoluble to very low.[10] Some suppliers describe it as "water-soluble," which may indicate suitability for aqueous reactions after initial dissolution in an organic solvent.Must be dissolved in an organic co-solvent (e.g., DMSO or DMF) before addition to aqueous buffers.[2]

Note: The quantitative data for this compound is based on a closely related "Sulfo-Cy5 DBCO" product. It is anticipated that the tri-sulfonated version will have comparable or even higher water solubility. The description of non-sulfonated Cy5.5 DBCO as "water-soluble" by some vendors may be misleading; in practice, these dyes are hydrophobic and require an organic co-solvent for use in aqueous media.

Experimental Protocols

The following is a detailed methodology for the experimental determination and comparison of the water solubility of this compound and non-sulfonated Cy5.5 DBCO.

Objective

To quantitatively determine the maximum solubility of this compound and non-sulfonated Cy5.5 DBCO in a standard aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

Materials
  • This compound (solid)

  • Non-sulfonated Cy5.5 DBCO (solid)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Benchtop microcentrifuge

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Pipettes and tips

  • Analytical balance

Procedure

Part A: Solubility Determination of this compound in PBS

  • Weigh out approximately 1 mg of this compound and transfer it to a 1.5 mL microcentrifuge tube.

  • Add 100 µL of PBS (pH 7.4) to the tube to create a 10 mg/mL suspension.

  • Vortex the tube vigorously for 2 minutes.

  • If the solid does not fully dissolve, sonicate the sample for 5-10 minutes in a bath sonicator.

  • After vortexing/sonication, centrifuge the tube at 14,000 x g for 10 minutes to pellet any undissolved solid.

  • Carefully collect the supernatant.

  • Prepare a known dilution of the supernatant in PBS (e.g., 1:1000).

  • Measure the absorbance of the diluted solution at the λmax of this compound (approximately 673 nm).

  • Calculate the concentration of the dissolved dye using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of this compound (approximately 211,000 L·mol⁻¹·cm⁻¹), b is the path length of the cuvette (typically 1 cm), and c is the concentration.

  • Back-calculate to determine the concentration of the original supernatant, which represents the maximum solubility in mg/mL or Molarity.

Part B: Solubility Determination of Non-sulfonated Cy5.5 DBCO in PBS

  • Repeat steps 1-5 from Part A with non-sulfonated Cy5.5 DBCO. Due to its expected low water solubility, it is likely that a significant pellet will be observed.

  • If a measurable concentration in the supernatant is obtained, proceed with steps 6-10 from Part A. The λmax for non-sulfonated Cy5.5 DBCO is approximately 684 nm, and the molar extinction coefficient is around 198,000 L·mol⁻¹·cm⁻¹.

  • If the dye is found to be insoluble, this should be noted.

Part C: Dissolution of Non-sulfonated Cy5.5 DBCO for Aqueous Reactions

  • Weigh out 1 mg of non-sulfonated Cy5.5 DBCO and place it in a microcentrifuge tube.

  • Add 50-100 µL of anhydrous DMSO and vortex until the dye is completely dissolved.

  • This stock solution can then be added dropwise to an aqueous reaction mixture, ensuring that the final concentration of DMSO does not exceed a level that would be detrimental to the biomolecules present (typically <10% v/v).

Visualizations

Structural Comparison

G Structural Comparison of Cyanine Dyes NonSulfo Cy5.5 Core + DBCO TriSulfo Cy5.5 Core + DBCO + 3x SO3- NonSulfo->TriSulfo Sulfonation

Caption: Structural difference between non-sulfonated and this compound.

Experimental Workflow for Solubility Assessment

G Workflow for Solubility Assessment start Weigh Dye add_buffer Add Aqueous Buffer start->add_buffer vortex Vortex/Sonicate add_buffer->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute Supernatant supernatant->dilute measure Measure Absorbance dilute->measure calculate Calculate Concentration measure->calculate

References

A Technical Guide to the Advantages of Trisulfonated Cyanine Dyes for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of fluorescent labeling and detection, cyanine (B1664457) dyes have emerged as powerful tools for a multitude of biological applications.[1] These synthetic dyes are prized for their high molar extinction coefficients, exceptional brightness, and tunable fluorescence spectra, making them advantageous replacements for conventional fluorophores like fluorescein (B123965) and rhodamine.[1][2] A significant advancement in cyanine dye technology is the introduction of sulfonate groups to the core structure. This guide focuses on the distinct advantages conferred by trisulfonation, providing a comprehensive overview for researchers, scientists, and drug development professionals. Trisulfonated cyanine dyes, such as sulfo-Cy3 and sulfo-Cy5, possess three sulfonate groups, which dramatically enhance their utility in aqueous environments typical of biological research.[3][4]

The core structure of cyanine dyes consists of two nitrogen-containing heterocyclic rings linked by a polymethine bridge.[] The length of this bridge dictates the absorption and emission wavelengths, allowing for a range of dyes that span the visible to the near-infrared (NIR) spectrum.[1][] The addition of sulfonate groups, however, addresses a key limitation of their non-sulfonated counterparts: poor water solubility.[3][4] This guide will delve into the profound impact of trisulfonation on the physicochemical properties of cyanine dyes and, consequently, their performance in critical research applications.

Core Advantages of Trisulfonation

The primary advantage of trisulfonated cyanine dyes lies in their exceptional water solubility.[3][4] This fundamental property gives rise to a cascade of benefits that are critical for reliable and reproducible results in biological experiments.

Enhanced Water Solubility and Reduced Aggregation

Trisulfonated cyanine dyes are highly soluble in aqueous solutions, eliminating the need for organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) during labeling reactions.[3][6] This is particularly crucial when working with sensitive biomolecules, such as proteins and antibodies, that can be denatured by organic solvents.[1] The high water solubility also mitigates the tendency of the dye molecules to aggregate in aqueous buffers.[3][4] Dye aggregation is a significant issue with non-sulfonated cyanines, as it can lead to fluorescence quenching, reduced labeling efficiency, and non-specific binding, all of which compromise experimental accuracy.[3][7] By preventing aggregation, trisulfonation ensures a more homogenous distribution of the dye and more reliable fluorescent signals.[7]

Improved Bioconjugation Efficiency

The enhanced water solubility of trisulfonated cyanine dyes simplifies the bioconjugation process.[3] Labeling of hydrophilic biomolecules like proteins and antibodies can be performed directly in aqueous buffers, streamlining the experimental workflow.[3] The reduced aggregation tendency also contributes to more efficient and reproducible labeling, leading to a higher yield of well-defined conjugates.[7] This is especially important in drug development, where precise control over the dye-to-biomolecule ratio is critical for quantitative studies.

Superior Performance in Biological Applications

The advantageous properties of trisulfonated cyanine dyes translate to superior performance in a wide range of applications:

  • Fluorescence Microscopy: Reduced non-specific binding and brighter, more stable fluorescence signals lead to clearer images with higher signal-to-noise ratios.[7]

  • Flow Cytometry: Uniformly labeled cells with minimal aggregation result in more accurate and reproducible cell population analysis.

  • In Vivo Imaging: The high water solubility and reduced aggregation of trisulfonated cyanine dyes are critical for systemic administration, leading to improved biodistribution and clearer imaging of target tissues.[3]

  • FRET-Based Assays: The predictable and stable fluorescence of these dyes makes them reliable partners in Förster Resonance Energy Transfer (FRET) studies for probing molecular interactions.[8]

Data Presentation: A Comparative Analysis

To provide a clear, quantitative understanding of the benefits of trisulfonation, the following table summarizes the key properties of representative trisulfonated and non-sulfonated cyanine dyes.

PropertyNon-Sulfonated Cyanine (e.g., Cy5)Trisulfonated Cyanine (e.g., sulfo-Cy5)Advantage of Trisulfonation
Water Solubility Low; requires organic co-solvents (DMF, DMSO) for labeling reactions.[3]High; readily soluble in aqueous buffers.[3]Enables labeling of sensitive biomolecules in purely aqueous conditions and simplifies purification.[1]
Aggregation Prone to aggregation in aqueous solutions, leading to fluorescence quenching.[7]Markedly reduced tendency to aggregate.[7]Minimizes fluorescence quenching and non-specific binding, resulting in improved signal-to-noise ratios.[7]
Quantum Yield (Φ) in PBS ~0.27[7]Generally higher; reported up to 0.32 for sulfonated derivatives.[7]Brighter fluorescence signal for enhanced sensitivity.[7]
**Extinction Coefficient (ε) (M⁻¹cm⁻¹) **~250,000[9]~271,000[]Higher light absorption, contributing to a brighter signal.
Photostability ModerateGenerally exhibits improved photostability in aqueous media.[7]Allows for longer exposure times and time-lapse imaging with less signal degradation.[7]

Experimental Protocols

To illustrate the practical application of trisulfonated cyanine dyes, this section provides detailed methodologies for two common experimental procedures: antibody labeling and immunofluorescence staining.

Protocol 1: Antibody Labeling with Trisulfonated Cyanine Dye NHS Ester

This protocol describes the labeling of an antibody with a trisulfonated cyanine dye N-hydroxysuccinimide (NHS) ester, a common reactive derivative for targeting primary amines on proteins.

Materials:

  • Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.2-7.4) free of amine-containing substances like Tris or glycine.

  • Trisulfonated Cyanine Dye NHS Ester (e.g., Sulfo-Cy5 NHS ester)

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.5-9.5

  • Dimethyl sulfoxide (DMSO) (if the dye is not pre-dissolved)

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

  • Prepare the Antibody Solution:

    • Dissolve the antibody in PBS at a concentration of 2 mg/mL.

    • Ensure the antibody solution is free from any amine-containing buffers or stabilizers. If necessary, perform a buffer exchange using a desalting column.

  • Prepare the Dye Solution:

    • Allow the vial of trisulfonated cyanine dye NHS ester to warm to room temperature.

    • If the dye is lyophilized, dissolve it in a small amount of high-quality, anhydrous DMSO to create a stock solution (e.g., 10 mg/mL).[11]

  • Adjust the pH of the Antibody Solution:

    • Add 1 M sodium bicarbonate solution to the antibody solution to raise the pH to 8.5-9.5. A common starting point is to add the bicarbonate solution to a final concentration of 0.1 M.

  • Perform the Conjugation Reaction:

    • Add the reactive dye solution to the antibody solution while gently vortexing. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 to 20:1 is common.[12]

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.[13]

  • Purify the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.

    • Collect the fractions containing the labeled antibody, which will typically be the first colored fractions to elute.

  • Characterize the Conjugate:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the maximum absorbance wavelength of the dye and at 280 nm (for the protein).

    • The DOL can be calculated using the following formula: DOL = (A_max × ε_protein) / [(A_280 - A_max × CF) × ε_dye] where A_max is the absorbance at the dye's maximum absorption, A_280 is the absorbance at 280 nm, ε_protein is the molar extinction coefficient of the protein at 280 nm, ε_dye is the molar extinction coefficient of the dye at its maximum absorption, and CF is the correction factor for the dye's absorbance at 280 nm.

  • Store the Conjugate:

    • Store the purified antibody-dye conjugate at 4°C, protected from light. For long-term storage, add a stabilizing protein like bovine serum albumin (BSA) to a final concentration of 0.1% and store at -20°C or -80°C.[11]

Protocol 2: Immunofluorescence Staining of Adherent Cells

This protocol outlines the use of a trisulfonated cyanine dye-conjugated secondary antibody for the detection of a primary antibody in fixed and permeabilized adherent cells.

Materials:

  • Adherent cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (Fixation Buffer)

  • 0.1% Triton X-100 in PBS (Permeabilization Buffer)

  • 1% Bovine Serum Albumin (BSA) in PBS (Blocking and Antibody Dilution Buffer)

  • Primary Antibody (specific to the target antigen)

  • Trisulfonated Cyanine Dye-Conjugated Secondary Antibody (e.g., Sulfo-Cy5 goat anti-mouse IgG)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade Mounting Medium

Procedure:

  • Cell Fixation:

    • Aspirate the cell culture medium from the coverslips.

    • Wash the cells once with PBS.

    • Add 4% PFA in PBS to the coverslips and incubate for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.[14]

  • Cell Permeabilization:

    • Add Permeabilization Buffer (0.1% Triton X-100 in PBS) to the coverslips and incubate for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.[15]

  • Blocking:

    • Add Blocking Buffer (1% BSA in PBS) to the coverslips and incubate for 1 hour at room temperature to block non-specific antibody binding sites.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Antibody Dilution Buffer.

    • Aspirate the Blocking Buffer and add the diluted primary antibody to the coverslips.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash the cells three times with PBS containing 0.1% Tween 20 (PBST) for 5 minutes each.[16]

  • Secondary Antibody Incubation:

    • Dilute the trisulfonated cyanine dye-conjugated secondary antibody in Antibody Dilution Buffer, protecting it from light.[16]

    • Aspirate the wash buffer and add the diluted secondary antibody to the coverslips.

    • Incubate for 1 hour at room temperature in a dark, humidified chamber.[16]

  • Washing:

    • Wash the cells three times with PBST for 5 minutes each in the dark.[16]

  • Counterstaining:

    • If desired, incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.

    • Wash the cells two times with PBS for 5 minutes each in the dark.[16]

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.[16]

  • Imaging:

    • Visualize the staining using a fluorescence microscope equipped with the appropriate filter set for the trisulfonated cyanine dye.

Mandatory Visualizations

Diagram 1: Antibody Labeling Workflow

AntibodyLabeling cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Storage Antibody Antibody Solution (amine-free buffer) Mix Mix Antibody, Dye, and Bicarbonate Buffer Antibody->Mix Dye Trisulfonated Cyanine Dye NHS Ester Dye->Mix Buffer 1M Sodium Bicarbonate (pH 8.5-9.5) Buffer->Mix Incubate Incubate 1 hr at RT (protected from light) Mix->Incubate Column Desalting Column (e.g., Sephadex G-25) Incubate->Column Conjugate Purified Labeled Antibody Column->Conjugate Store Store at 4°C or -20°C Conjugate->Store

Caption: Workflow for labeling an antibody with a trisulfonated cyanine dye NHS ester.

Diagram 2: Immunofluorescence Staining Workflow

Immunofluorescence Fixation Cell Fixation (4% PFA) Permeabilization Permeabilization (0.1% Triton X-100) Fixation->Permeabilization Blocking Blocking (1% BSA) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Trisulfonated Cyanine Dye-Conjugated Secondary Antibody Incubation PrimaryAb->SecondaryAb Counterstain Nuclear Counterstain (e.g., DAPI) SecondaryAb->Counterstain Mount Mounting (Antifade Medium) Counterstain->Mount Imaging Fluorescence Microscopy Mount->Imaging

Caption: Workflow for immunofluorescence staining using a trisulfonated cyanine dye conjugate.

References

Biocompatibility and Cytotoxicity of TriSulfo-Cy5.5 DBCO: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TriSulfo-Cy5.5 DBCO is a near-infrared (NIR) fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group, designed for copper-free click chemistry applications in biological systems. Its utility in labeling proteins, antibodies, peptides, and nucleic acids necessitates a thorough understanding of its biocompatibility and potential cytotoxicity. This technical guide provides a comprehensive overview of the biocompatibility and cytotoxicity profile of this compound, drawing upon data from related cyanine (B1664457) dyes and the DBCO moiety. Detailed experimental protocols for assessing cytotoxicity and apoptosis are provided, alongside diagrams of relevant signaling pathways and experimental workflows to support researchers in their study design and data interpretation.

Introduction

The conjugation of fluorescent probes to biomolecules is a cornerstone of modern biological research and drug development. TriSulfo-Cy5.5, a sulfonated cyanine dye, offers excellent photophysical properties in the NIR spectrum, which is advantageous for deep-tissue imaging due to reduced autofluorescence and light scattering.[1] The addition of a DBCO group facilitates its covalent attachment to azide-modified targets via a bioorthogonal and copper-free click reaction, which is highly valued for its biocompatibility.[2][3][4][5][] While this reaction mechanism avoids the cytotoxicity associated with copper catalysts, the intrinsic biocompatibility and cytotoxicity of the entire this compound molecule must be considered for its application in living systems. This guide synthesizes the available information on the components of this compound and related compounds to provide a robust framework for its use in research and development.

Core Components and their Biocompatibility

The biocompatibility of this compound can be inferred by examining its constituent parts: the sulfonated cyanine dye (TriSulfo-Cy5.5) and the dibenzocyclooctyne (DBCO) linker.

Sulfonated Cyanine Dyes (Cy5.5)

Cyanine dyes are a class of synthetic dyes with a wide range of applications in fluorescence imaging. Their cytotoxicity can be influenced by factors such as their hydrophobicity, charge, and the specific cell type being studied.[7][8][9]

  • Sulfonation and Biocompatibility: The "TriSulfo" designation indicates the presence of three sulfonate groups. Sulfonation increases the hydrophilicity and water solubility of the dye.[10] This is generally associated with reduced cytotoxicity compared to their non-sulfonated, more lipophilic counterparts, as it can decrease non-specific binding to cellular membranes and proteins.[7][11]

  • Mitochondrial Targeting and Apoptosis: Some cationic cyanine dyes are known to accumulate in mitochondria due to the negative mitochondrial membrane potential, which can lead to mitochondrial dysfunction and induction of apoptosis.[8][12][13] The apoptotic pathway induced by cyanine dyes often involves the Bcl-2 family of proteins and the activation of caspases.[12][14]

  • Phototoxicity: It is important to distinguish between cytotoxicity in the dark (intrinsic toxicity) and phototoxicity, which is light-induced toxicity. Some cyanine dyes exhibit low dark toxicity but can become cytotoxic upon irradiation with light of the appropriate wavelength, a property exploited in photodynamic therapy.[9]

Dibenzocyclooctyne (DBCO)

The DBCO group is a key component for bioorthogonal conjugation. Its biocompatibility is a major advantage for in vivo applications.

  • Low Cytotoxicity: Studies on the cytotoxicity of DBCO itself have shown it to have low toxicity across various concentrations in vitro.[15][16] This is a significant advantage over copper-catalyzed click chemistry, where the copper catalyst can be cytotoxic.[2][5][]

  • In Vivo Biocompatibility: The use of DBCO-functionalized molecules has been demonstrated in vivo, suggesting good systemic tolerance.[17] However, as with any modification, the introduction of a DBCO moiety can sometimes influence the biodistribution and potential for immune response of the conjugated molecule.[18]

Quantitative Cytotoxicity Data (Related Compounds)

Compound/DyeCell Line(s)AssayIC50 Value (µM)Reference(s)
Cyanine Dye D112 JurkatNot Specified~1-5[14]
meso-Cl Cyanine Dyes MDA-MB-231Not Specified~4-24[7]
DBCO A549MTT Assay>100[16]

Table 1: Summary of reported in vitro cytotoxicity data for related cyanine dyes and DBCO. It is important to note that these values are highly dependent on the specific dye structure, cell line, and assay conditions.

Experimental Protocols for Biocompatibility and Cytotoxicity Assessment

To rigorously assess the biocompatibility and cytotoxicity of this compound for a specific application, a series of in vitro assays are recommended.

Cell Viability and Cytotoxicity Assays

4.1.1. MTT Assay (Metabolic Activity)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treatment: Treat cells with a range of concentrations of this compound for the desired exposure time (e.g., 24, 48, 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • MTT Addition: Remove the treatment media and add MTT solution (typically 0.5 mg/mL in serum-free media) to each well. Incubate for 2-4 hours at 37°C.

    • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

4.1.2. LDH Release Assay (Membrane Integrity)

The LDH (Lactate Dehydrogenase) assay is a cytotoxicity assay that measures the release of LDH from cells with damaged plasma membranes.

  • Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead or damaged cells.[19] The assay can be colorimetric or fluorometric.[20][21]

  • Protocol (Fluorometric): [20][21]

    • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

    • Controls: Prepare wells for:

      • Spontaneous LDH release: Untreated cells.

      • Maximum LDH release: Cells treated with a lysis buffer.

      • Background: Culture medium alone.

    • Supernatant Collection: After the treatment period, centrifuge the plate (if using suspension cells) and carefully collect the supernatant from each well.

    • LDH Reaction: Add the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing lactate, NAD+, diaphorase, and a fluorescent substrate like resazurin) to each well.

    • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 10-30 minutes).

    • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 560/590 nm for resorufin).[20][21]

    • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

Apoptosis Assays

4.2.1. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore to label apoptotic cells.[22][23][24][25] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[22]

  • Protocol: [23][24]

    • Cell Seeding and Treatment: Treat cells with this compound as described previously.

    • Cell Harvesting: Collect both adherent and suspension cells. Wash the cells with cold PBS.

    • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorophore-conjugated Annexin V (e.g., FITC or APC) and PI to the cell suspension.

    • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

    • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive (less common).

Signaling Pathways and Experimental Workflows

Potential Signaling Pathway for Cyanine Dye-Induced Apoptosis

Cyanine_Apoptosis_Pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade TriSulfo_Cy5_5_DBCO This compound Mitochondria Mitochondria TriSulfo_Cy5_5_DBCO->Mitochondria Accumulation Bcl2_Family Bcl-2 Family (Bax/Bak activation, Bcl-2/Bcl-xL inhibition) Mitochondria->Bcl2_Family Dysfunction Cytochrome_c Cytochrome c Release Bcl2_Family->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Experimental Workflow for In Vitro Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_assays Cytotoxicity Assays Start Start: Cell Culture Seeding Seed Cells in 96-well Plate Start->Seeding Treatment Treat with this compound (Dose-response) Seeding->Treatment Incubation Incubate (e.g., 24, 48, 72h) Treatment->Incubation MTT MTT Assay (Metabolic Activity) Incubation->MTT LDH LDH Assay (Membrane Integrity) Incubation->LDH Data_Analysis Data Analysis (Cell Viability %, IC50) MTT->Data_Analysis LDH->Data_Analysis End End: Cytotoxicity Profile Data_Analysis->End

Experimental Workflow for Apoptosis Assay

Apoptosis_Workflow Start Start: Cell Culture Treatment Treat with this compound Start->Treatment Harvest Harvest Cells Treatment->Harvest Staining Stain with Annexin V and PI Harvest->Staining Analysis Flow Cytometry Analysis Staining->Analysis Gating Gating: - Viable - Early Apoptotic - Late Apoptotic/Necrotic Analysis->Gating End End: Apoptosis Profile Gating->End

Conclusion and Recommendations

While direct biocompatibility and cytotoxicity data for this compound are currently lacking in the scientific literature, an analysis of its constituent components suggests a favorable profile for many research applications. The sulfonation of the cyanine dye is expected to reduce non-specific toxicity, and the DBCO moiety is known for its low cytotoxicity and biocompatibility in copper-free click chemistry.

However, it is imperative for researchers to empirically determine the biocompatibility and cytotoxicity of this compound within the context of their specific experimental system. This includes considering the cell type, concentration of the dye, duration of exposure, and imaging conditions (to account for potential phototoxicity). The experimental protocols and workflows provided in this guide offer a robust starting point for these critical validation studies. By carefully characterizing its biological impact, researchers can confidently employ this compound to leverage its powerful capabilities in bio-imaging and drug development.

References

Methodological & Application

Application Notes and Protocols: TriSulfo-Cy5.5 DBCO Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of TriSulfo-Cy5.5 DBCO, a near-infrared fluorescent dye containing a dibenzocyclooctyne (DBCO) moiety, to antibodies. This method utilizes a copper-free click chemistry reaction, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), which is a highly efficient and bioorthogonal ligation technique.[1][2][3][4] This approach is ideal for labeling antibodies for various applications, including immunoassays, fluorescence microscopy, flow cytometry, and in vivo imaging, due to its high specificity, rapid reaction kinetics, and biocompatibility.[3][5][6][7] The reaction proceeds readily in aqueous buffers under mild conditions, ensuring the preservation of antibody structure and function.[3]

The protocol involves a two-step process. First, the antibody is functionalized with azide (B81097) groups. This is typically achieved by reacting the primary amines (e.g., on lysine (B10760008) residues) of the antibody with an azide-containing N-hydroxysuccinimide (NHS) ester. Following purification to remove excess azide reagent, the azide-modified antibody is then reacted with this compound. The DBCO group on the dye reacts specifically with the azide groups on the antibody to form a stable triazole linkage.[3][]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the successful conjugation of this compound to antibodies. These values are recommendations and may require optimization for specific antibodies and applications.

Table 1: Recommended Reagent Concentrations and Molar Ratios

ParameterRecommended ValueNotes
Antibody Concentration2-10 mg/mL[9]Lower concentrations can reduce labeling efficiency.[9]
Azide-PEG-NHS Ester Molar Excess10-fold[]Molar excess relative to the antibody.
This compound Molar Excess2-4-fold[3][5]Molar excess relative to the azide-modified antibody.
DBCO-NHS Ester Stock Solution10 mM in anhydrous DMSO or DMF[5][10]Prepare fresh before use.[5]

Table 2: Key Spectroscopic Properties

MoleculeExcitation Max (Ex)Emission Max (Em)Molar Extinction Coefficient (ε)
TriSulfo-Cy5.5~673 nm[11]~707 nm[11]~250,000 M⁻¹cm⁻¹ (for Cy5)[12]
DBCO Group~309-310 nm[3][13]Not Applicable~12,000 M⁻¹cm⁻¹[13]
Typical IgG Antibody~280 nm~350 nm~204,000 M⁻¹cm⁻¹[13]

Experimental Protocols

This section details the step-by-step procedures for the conjugation of this compound to an antibody.

Part 1: Antibody Preparation and Azide Functionalization
  • Antibody Buffer Exchange:

    • If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer such as Phosphate-Buffered Saline (PBS) at pH 7.2-7.4.[9]

    • This can be achieved through dialysis, diafiltration, or using desalting spin columns.[14][15]

    • Ensure the antibody is free of stabilizing proteins like BSA or gelatin, which can be removed using methods like Melon™ Gel.[5]

    • Concentrate the antibody to a final concentration of 2-10 mg/mL.[9]

  • Azide-Modification of the Antibody:

    • Prepare a 10 mM stock solution of an Azide-PEG-NHS ester in anhydrous DMSO.

    • Add a 10-fold molar excess of the Azide-PEG-NHS ester to the antibody solution.[]

    • Incubate the reaction for 60 minutes at room temperature with gentle mixing.[]

  • Purification of Azide-Modified Antibody:

    • Remove the unreacted Azide-PEG-NHS ester by dialysis against PBS (pH 7.2-7.4) or by using a desalting spin column (e.g., Sephadex G-25).[9][14]

Part 2: Conjugation of this compound
  • Reaction Setup:

    • Prepare a stock solution of this compound in anhydrous DMSO. The concentration will depend on the specific product instructions.

    • Add a 2 to 4-fold molar excess of this compound to the purified azide-modified antibody.[3][5]

    • The final concentration of DMSO in the reaction mixture should ideally be kept below 20%.[3]

  • Incubation:

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.[3] Longer incubation times generally do not have a negative effect.[16]

Part 3: Purification of the Antibody-Dye Conjugate
  • Removal of Unreacted Dye:

    • Purify the this compound-conjugated antibody from unreacted dye using size exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.[9][14]

    • Collect the fractions containing the fluorescently labeled antibody.

Part 4: Characterization of the Conjugate
  • Determination of Degree of Labeling (DOL):

    • The DOL, or the number of dye molecules per antibody, is a critical parameter for characterizing the conjugate.[9]

    • Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and at the absorbance maximum of TriSulfo-Cy5.5 (approximately 673 nm).[9]

    • The DOL can be calculated using the following formula, which corrects for the dye's absorbance at 280 nm:

      • Corrected A₂₈₀ = A₂₈₀ - (A_max_dye × CF)

        • where CF is the correction factor (A₂₈₀/A_max for the free dye).

      • Antibody Concentration (M) = Corrected A₂₈₀ / ε_antibody_

      • Dye Concentration (M) = A_max_dye / ε_dye_

      • DOL = Dye Concentration (M) / Antibody Concentration (M)

    • The optimal DOL for most antibodies is typically between 2 and 10.[9]

  • Functional Analysis:

    • Validate the functionality of the conjugated antibody using a relevant assay, such as an ELISA or flow cytometry, to ensure that the conjugation process has not compromised its antigen-binding affinity.

Visualizations

Antibody_Conjugation_Workflow cluster_0 Part 1: Antibody Azide Functionalization cluster_1 Part 2: Click Chemistry Reaction Antibody Antibody Buffer_Exchange Buffer Exchange (Amine-free buffer, pH 7.2-7.4) Antibody->Buffer_Exchange Add_Azide_NHS Add Azide-PEG-NHS Ester (10x molar excess) Buffer_Exchange->Add_Azide_NHS Incubate_Azide Incubate (1 hr, RT) Add_Azide_NHS->Incubate_Azide Purify_Azide_Ab Purification (Desalting Column) Incubate_Azide->Purify_Azide_Ab Azide_Modified_Ab Azide-Modified Antibody Purify_Azide_Ab->Azide_Modified_Ab Add_Dye Add this compound (2-4x molar excess) Azide_Modified_Ab->Add_Dye Incubate_Click Incubate (2-4 hrs, RT or O/N, 4°C) Add_Dye->Incubate_Click Purify_Conjugate Purification (Size Exclusion Chromatography) Incubate_Click->Purify_Conjugate Final_Conjugate TriSulfo-Cy5.5-Antibody Conjugate Purify_Conjugate->Final_Conjugate

Caption: Workflow for this compound Antibody Conjugation.

SPAAC_Mechanism cluster_product Product Azide_Ab Azide-Modified Antibody Plus + Azide_Ab->Plus DBCO_Dye TriSulfo-Cy5.5 DBCO Conjugate Stable Triazole Linkage (Antibody-Dye Conjugate) DBCO_Dye->Conjugate Strain-Promoted Azide-Alkyne Cycloaddition (Copper-Free) Plus->DBCO_Dye

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism.

References

Step-by-Step Guide for Labeling Live Cells with TriSulfo-Cy5.5 DBCO

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the fluorescent labeling of live cells using TriSulfo-Cy5.5 DBCO. The methodology is centered on a two-step bioorthogonal chemistry approach: the metabolic incorporation of an azide-functionalized monosaccharide into cellular glycans, followed by a highly specific and rapid copper-free "click chemistry" reaction with this compound for visualization. This technique is a powerful tool for dynamic in vivo and in vitro imaging of biomolecules.[1][2][3]

The core of this method lies in the strain-promoted azide-alkyne cycloaddition (SPAAC), a bioorthogonal reaction that proceeds efficiently under physiological conditions without the need for cytotoxic copper catalysts.[1][4] This makes it an ideal choice for studying biological processes in living systems.[1][4][5] The use of a sulfonated cyanine (B1664457) dye, TriSulfo-Cy5.5, enhances water solubility and reduces non-specific binding, leading to improved signal-to-noise ratios in imaging applications.[6][7]

Principle of the Technology

The labeling strategy involves two key stages:

  • Metabolic Glycan Labeling: Cells are cultured in the presence of a peracetylated azido-sugar, such as N-azidoacetyl-D-mannosamine (Ac4ManNAz). The cells' metabolic machinery processes this sugar analog and incorporates it into sialoglycoconjugates on the cell surface.[1][8] The small size of the azide (B81097) group generally ensures minimal disruption of natural metabolic pathways.[9]

  • Copper-Free Click Chemistry: The azide-modified cells are then treated with this compound. The dibenzocyclooctyne (DBCO) group on the dye reacts specifically and covalently with the azide groups on the cell surface glycans through a [3+2] dipolar cycloaddition.[1] This reaction is exceptionally fast and bioorthogonal, meaning it does not interfere with native biological processes.[1][10][11] The result is a stable, fluorescently labeled cell.

Data Presentation

The following tables summarize key quantitative parameters for optimizing the metabolic labeling and subsequent click chemistry reaction.

Table 1: Optimization of Metabolic Labeling with Ac4ManNAz

ParameterRecommended RangeKey Findings & Cell Line ExamplesReferences
Concentration 10 µM - 100 µM10 µM is suggested as an optimal concentration for A549 cells to ensure sufficient labeling with minimal impact on cellular physiology.[1][3][5] Higher concentrations (50-100 µM) have been used for other cell lines like MCF7 and HCT116, but may affect cell growth and metabolic activity.[2][1][2][3][5]
Incubation Time 1 - 3 daysAn incubation period of 48 to 72 hours is commonly used to achieve a high density of azide groups on the cell surface.[2][4][12][2][4][12]
Cell Viability >95%At optimal concentrations (e.g., 10 µM Ac4ManNAz), cell viability is typically unaffected.[1] Higher concentrations may lead to reduced cell viability and proliferation.[2][1][2][4]

Table 2: Optimization of this compound Labeling

ParameterRecommended RangeKey Findings & Cell Line ExamplesReferences
Concentration 5 µM - 50 µMA concentration of 15-20 µM is frequently used for effective labeling of various cell types, including A549 and dendritic cells.[4][13] The degree of labeling can be controlled by varying the DBCO-dye concentration.[14][4][13][14]
Incubation Time 30 - 60 minutesIncubation for 30-60 minutes at 37°C is generally sufficient for the click reaction to proceed to completion on live cells.[9][13][9][13]
Signal-to-Noise Ratio HighThe bioorthogonal nature of the reaction and the properties of sulfonated Cy5.5 dyes contribute to a high signal-to-noise ratio with minimal background fluorescence.[1][6][1][6][15]
Cell Viability >95%DBCO-Cy5 reagents generally show low cytotoxicity at the recommended concentrations for labeling.[8][4][8]

Table 3: Spectral Properties of TriSulfo-Cy5.5

ParameterWavelength (nm)
Excitation Maximum ~673 - 678
Emission Maximum ~691 - 695

Note: Spectral properties can vary slightly depending on the specific manufacturer and conjugation.

Experimental Protocols

Protocol 1: Metabolic Labeling of Live Cells with Ac4ManNAz

This protocol details the metabolic incorporation of azide groups onto the surface of live mammalian cells.

Materials:

  • Mammalian cells of interest (e.g., A549, HeLa, CHO)

  • Complete cell culture medium

  • Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

  • Culture vessels (e.g., plates, flasks, or glass-bottom dishes for microscopy)

Procedure:

  • Cell Seeding: Seed the cells in an appropriate culture vessel at a density that will allow for logarithmic growth throughout the labeling period.

  • Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in sterile DMSO to create a stock solution (e.g., 10 mM). Store this stock solution at -20°C for long-term use.

  • Metabolic Labeling Incubation:

    • Thaw the Ac4ManNAz stock solution.

    • Add the Ac4ManNAz stock solution to the complete cell culture medium to achieve the desired final concentration (typically 10-50 µM).[1][3]

    • Replace the existing medium in the cell culture vessel with the Ac4ManNAz-containing medium.

    • Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 1 to 3 days.[9] The optimal incubation time should be determined empirically for each cell type and experimental goal.

  • Cell Washing: After the incubation period, the azide-labeled cells are ready for the click chemistry reaction. Proceed to Protocol 2.

Protocol 2: Labeling of Azide-Modified Live Cells with this compound

This protocol describes the copper-free click chemistry reaction to fluorescently label the azide-modified cells.

Materials:

  • Azide-labeled live cells (from Protocol 1)

  • This compound

  • Anhydrous DMSO or sterile water

  • Live cell imaging buffer (e.g., phenol (B47542) red-free medium, PBS with 1% FBS)

  • Fluorescence microscope with appropriate filter sets for Cy5.5

Procedure:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound (e.g., 1-2 mM) in anhydrous DMSO or sterile water.[13] Store protected from light at -20°C.

  • Cell Washing: Gently wash the azide-labeled cells twice with pre-warmed live cell imaging buffer to remove any residual culture medium and unbound Ac4ManNAz.[13]

  • Prepare Staining Solution: Dilute the this compound stock solution in the live cell imaging buffer to the desired final concentration (typically 10-20 µM).[11]

  • Labeling Incubation:

    • Add the staining solution to the washed cells.

    • Incubate for 30-60 minutes at 37°C, protected from light.[9]

  • Washing to Remove Excess Dye: Remove the staining solution and wash the cells three to four times with pre-warmed live cell imaging buffer to minimize background fluorescence from unbound dye.[9][13]

  • Imaging: The cells are now fluorescently labeled and ready for immediate imaging using a fluorescence microscope equipped with appropriate filters for Cy5.5 (Excitation/Emission: ~675/695 nm). For prolonged imaging, maintain the cells in fresh, pre-warmed imaging buffer.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_labeling Labeling Procedure cell_seeding 1. Seed Cells metabolic_labeling 2. Incubate with Ac4ManNAz (1-3 days) cell_seeding->metabolic_labeling Culture wash_cells1 3. Wash Cells add_dbco 4. Incubate with This compound (30-60 min) wash_cells1->add_dbco Prepare for reaction wash_cells2 5. Wash Cells (x3) add_dbco->wash_cells2 Remove unbound dye imaging 6. Live Cell Imaging signaling_pathway cluster_cell Cell cluster_membrane Cell Membrane cluster_cytosol Cytosol glycan Cell Surface Glycan Azide-Modified Sialoglycan pathway Sialic Acid Biosynthesis Pathway pathway->glycan Glycosylation Ac4ManNAz Ac4ManNAz (Azido Sugar Precursor) Ac4ManNAz->pathway Metabolic Incorporation TriSulfoCy55 This compound DBCO Cy5.5 TriSulfoCy55:f0->glycan Copper-Free Click Reaction (SPAAC)

References

Application Notes and Protocols for In Vivo Imaging Using TriSulfo-Cy5.5 DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TriSulfo-Cy5.5 DBCO is a water-soluble, near-infrared (NIR) fluorescent dye ideally suited for in vivo imaging applications.[1] Its dibenzocyclooctyne (DBCO) group enables highly specific and efficient labeling of azide-modified biomolecules through copper-free click chemistry.[2][3] This bioorthogonal reaction is exceptionally fast and occurs readily under physiological conditions without the need for a toxic copper catalyst, making it a powerful tool for tracking cells, studying biodistribution, and targeting specific tissues in living organisms.[2][4] The trisulfonation of the Cy5.5 core enhances its water solubility and pharmacokinetic properties, leading to improved biodistribution and clearance profiles for in vivo applications.[5]

These application notes provide a comprehensive protocol for a pre-targeting in vivo imaging strategy using this compound. This approach involves the initial administration of an azide-modified targeting molecule (e.g., an antibody, peptide, or metabolically labeled cells) which accumulates at the site of interest, followed by the systemic administration of this compound for fluorescent imaging.

Key Features of this compound

  • Near-Infrared Emission: Minimizes tissue autofluorescence and allows for deep tissue penetration, enhancing signal-to-noise ratio in vivo.

  • High Water Solubility: The trisulfonate groups improve solubility in aqueous buffers, facilitating easier formulation and administration.[1]

  • Copper-Free Click Chemistry: The DBCO moiety reacts specifically and rapidly with azides without the need for a copper catalyst, ensuring biocompatibility.[2][3]

  • Bioorthogonal Reactivity: The azide (B81097) and DBCO groups are abiotic, preventing side reactions with endogenous molecules and ensuring high labeling specificity.

Applications

  • Targeted Tumor Imaging: Visualize tumors by pre-targeting with an azide-modified antibody or peptide that recognizes a tumor-specific antigen.

  • Cell Tracking: Monitor the migration and engraftment of transplanted cells that have been metabolically labeled with azide sugars.[4]

  • Biodistribution and Pharmacokinetic Studies: Quantify the accumulation and clearance of azide-labeled drugs, nanoparticles, or other biomolecules.[6][7]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from in vivo imaging studies using Cy5.5-labeled compounds. These values can serve as a reference for expected outcomes.

Table 1: In Vivo Biodistribution of a Cy5.5-labeled Targeting Agent in a Tumor-Bearing Mouse Model

Organ/TissueMean Fluorescence Intensity (Arbitrary Units) at 24h Post-Injection
Tumor8.5 x 10⁸
Liver4.2 x 10⁸
Kidneys3.1 x 10⁸
Spleen1.5 x 10⁸
Lungs1.2 x 10⁸
Heart0.8 x 10⁸
Muscle0.5 x 10⁸

Note: Fluorescence intensity can vary significantly based on the targeting molecule, animal model, imaging system, and dosage.

Table 2: Pharmacokinetic Parameters of a Cy5.5-labeled Agent

ParameterValue
Injection Route Intravenous
Dosage 10 nmol
Time to Peak Tumor Accumulation 24 hours
Signal Persistence in Tumor Up to 72 hours
Primary Route of Clearance Renal and Hepatic

Note: These are representative values and should be optimized for each specific application.

Experimental Protocols

Protocol 1: In Vivo Pre-targeting Imaging of Azide-Labeled Tumors

This protocol describes a two-step pre-targeting strategy for imaging solid tumors. First, tumor cells are metabolically labeled with azide groups in vivo. Second, this compound is administered systemically to react with the azide-labeled tumor cells for fluorescent imaging.

Materials:

  • This compound

  • Azide-modified sugar (e.g., Ac4ManNAz)

  • Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneous xenografts)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Anesthetic (e.g., isoflurane)

  • In vivo imaging system equipped for NIR fluorescence detection

  • DMSO (for initial reconstitution of the dye)

Experimental Workflow:

G cluster_0 Pre-targeting Phase cluster_1 Imaging Phase cluster_2 Data Acquisition and Analysis A Day 1-3: Administer Azide-Modified Sugar (e.g., Intratumoral injection of Ac4ManNAz) B Metabolic incorporation of azides onto tumor cell surface glycans A->B C Day 4: Intravenous injection of this compound B->C D In vivo copper-free click reaction between DBCO and azide groups on tumor cells C->D E Fluorescent labeling of the tumor D->E F In vivo fluorescence imaging at multiple time points (e.g., 1, 6, 24, 48, 72 hours) E->F G Ex vivo imaging of organs and tumor to confirm biodistribution F->G H Quantitative analysis of fluorescence intensity G->H G cluster_0 Tumor Cell Metabolism Metabolic Machinery Glycan Cell Surface Glycan Metabolism->Glycan Incorporation AzideGlycan Azide-Modified Glycan LabeledTumor Fluorescently Labeled Tumor Cell AzideGlycan->LabeledTumor Copper-Free Click Chemistry AzideSugar Azide-Modified Sugar (e.g., Ac4ManNAz) AzideSugar->Metabolism TriSulfoCy55 This compound TriSulfoCy55->LabeledTumor

References

Application Notes and Protocols for TriSulfo-Cy5.5 DBCO in Flow Cytometry Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TriSulfo-Cy5.5 Dibenzocyclooctyne (DBCO) is a near-infrared (NIR) fluorescent dye that is water-soluble and well-suited for biological applications.[1][2] Its DBCO moiety allows for a highly specific and biocompatible covalent reaction with azide-functionalized molecules through a copper-free click chemistry process known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3][4][5] This reaction is exceptionally fast and occurs efficiently under physiological conditions, making it an ideal tool for labeling live cells.[1] In flow cytometry, TriSulfo-Cy5.5 DBCO is frequently used to detect cells that have been metabolically labeled with an azide-containing precursor, enabling the analysis and sorting of specific cell populations. This technique is particularly valuable in drug development for tracking cell proliferation, monitoring cellular responses, and assessing the delivery of azide-modified therapeutics.

The workflow for using this compound in flow cytometry typically involves two main stages: the metabolic incorporation of an azide-containing molecule into the cellular components of interest, followed by the specific labeling of these azide (B81097) groups with this compound. A common approach is to introduce azide groups onto cell surface glycans by culturing cells with an azide-modified sugar, such as N-azidoacetylmannosamine (Ac4ManNAz).[3][4]

Data Presentation

The following tables summarize quantitative data from studies utilizing DBCO-conjugated dyes for cell labeling in flow cytometry. This data can serve as a guideline for optimizing experimental conditions.

Table 1: Concentration-Dependent Labeling Efficiency

Cell LineDBCO-Conjugate and ConcentrationIncubation TimeOutcomeReference
Azide-labeled T cellsDBCO-Liposomes (various concentrations)1 hourDose-dependent increase in Mean Fluorescence Intensity (MFI)[3]
Azide-labeled BT-549DBCO-ABM16 (0.1 - 10 µM)Not specifiedDose-dependent increase in fluorescence, with maximum signal at 10 µM[3]
N3-labeled A549DBCO-Cy5 (0 - 50 µM)Not specifiedConcentration-dependent binding observed via flow cytometry[4]
K562BDP-DBCO, AF405-DBCO, or Cy3-DBCO (0, 0.1, 1, 10, 100 µM N3-Cho)OvernightFluorescence increase dependent on N3-Cho concentration, saturating at 10 µM[6]

Table 2: Stability of Cell Surface Azide Labeling

Cell LinePost-Labeling Culture TimeDetection MethodOutcomeReference
3T3-L1 Adipocytes24, 48, 96 hoursDBCO-Cy5, Flow CytometrySurface azido (B1232118) levels decreased initially but remained stable from 24 to 96 hours[3]
N3-labeled A5490, 1, 3 daysDBCO-Cy5, Flow CytometryAzide groups were retained on the cell surface for at least 3 days in vitro[3][4]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cell Surface Glycans with Ac4ManNAz

This protocol describes the metabolic incorporation of azide groups into the sialoglycans of cultured mammalian cells.

Materials:

  • Mammalian cell line of interest (e.g., Jurkat, A549)

  • Complete cell culture medium

  • N-azidoacetylmannosamine (Ac4ManNAz) stock solution (e.g., 50 mM in sterile DMSO or PBS)

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture plates or flasks

Procedure:

  • Seed the cells at a density that allows for logarithmic growth during the labeling period.

  • Allow the cells to adhere and resume proliferation (typically overnight for adherent cells).

  • Prepare the labeling medium by adding Ac4ManNAz to the complete culture medium to a final concentration of 25-50 µM. Pre-warm the medium to 37°C.

  • For suspension cells, pellet the cells by centrifugation and resuspend in the labeling medium. For adherent cells, aspirate the old medium and replace it with the labeling medium.

  • Incubate the cells for 1-3 days under standard culture conditions (37°C, 5% CO2). The optimal incubation time may vary depending on the cell type and proliferation rate.

  • After the incubation period, the cells are ready for labeling with this compound.

Protocol 2: Labeling of Azide-Modified Cells with this compound for Flow Cytometry

This protocol details the labeling of azide-modified cells with this compound and their subsequent analysis by flow cytometry.

Materials:

  • Azide-modified cells (from Protocol 1)

  • This compound

  • Anhydrous DMSO

  • FACS buffer (e.g., PBS with 1-2% FBS or BSA)

  • Trypsin-EDTA or a gentle cell dissociation buffer (for adherent cells)

  • Flow cytometry tubes

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

    • Store the stock solution at -20°C, protected from light and moisture.

  • Cell Harvesting and Washing:

    • Suspension cells: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and discard the supernatant.

    • Adherent cells: Wash the cells with PBS, then detach them using a suitable method (e.g., trypsinization). Neutralize the dissociation agent with complete medium, then pellet the cells.

    • Wash the cell pellet once with ice-cold FACS buffer and pellet the cells again.

  • Labeling Reaction:

    • Resuspend the cell pellet in FACS buffer at a concentration of 1-10 x 10^6 cells/mL.

    • Add the this compound stock solution to the cell suspension to a final concentration of 5-20 µM. The optimal concentration should be determined empirically for each cell type and level of azide incorporation.

    • Incubate the cells for 30-60 minutes at room temperature, protected from light. Gentle agitation during incubation can enhance labeling efficiency.

  • Washing:

    • After incubation, add at least 10 volumes of ice-cold FACS buffer to the cell suspension to stop the reaction.

    • Pellet the cells by centrifugation and discard the supernatant.

    • Repeat the wash step two more times to remove any unbound dye.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in a suitable volume of FACS buffer for flow cytometry analysis (e.g., 300-500 µL).

    • Analyze the cells on a flow cytometer equipped with a laser and filter set appropriate for Cy5.5. Typically, a red laser (e.g., 633 nm or 640 nm) is used for excitation, and emission is collected using a bandpass filter around 690-710 nm.

    • Include appropriate controls, such as unlabeled cells (no dye) and cells that have not been treated with Ac4ManNAz but were incubated with the dye, to set the negative gates and assess background fluorescence.

Visualizations

Experimental Workflow

experimental_workflow cluster_metabolic_labeling Metabolic Labeling cluster_staining Staining cluster_analysis Analysis cell_culture 1. Cell Culture azide_sugar 2. Add Azide-Modified Sugar (e.g., Ac4ManNAz) cell_culture->azide_sugar incubation 3. Incubate for 1-3 Days azide_sugar->incubation harvest 4. Harvest and Wash Cells incubation->harvest dbco_dye 5. Incubate with This compound harvest->dbco_dye wash 6. Wash to Remove Unbound Dye dbco_dye->wash flow_cytometry 7. Analyze by Flow Cytometry wash->flow_cytometry

Caption: Experimental workflow for flow cytometry analysis.

Signaling Pathway: Metabolic Glycoengineering for Cell Surface Labeling

metabolic_glycoengineering cluster_cell Cell Ac4ManNAz Ac4ManNAz (Azide-Modified Sugar) Metabolism Cellular Metabolism Ac4ManNAz->Metabolism Uptake Azide_Glycan Azide-Containing Glycan on Cell Surface Metabolism->Azide_Glycan Incorporation Labeled_Cell Fluorescently Labeled Cell Azide_Glycan->Labeled_Cell Copper-Free Click Chemistry TriSulfo_Cy5_5_DBCO This compound TriSulfo_Cy5_5_DBCO->Labeled_Cell

Caption: Chemical labeling pathway for cell surface modification.

References

Application Note: Labeling Azide-Modified Proteins with TriSulfo-Cy5.5 DBCO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The precise and efficient labeling of proteins is fundamental to understanding their function, localization, and interactions within complex biological systems. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of "click chemistry," offers a powerful bioorthogonal method for covalently attaching probes to biomolecules without the need for cytotoxic copper catalysts.[1][][3] This reaction occurs between a strained alkyne, such as dibenzocyclooctyne (DBCO), and an azide-functionalized molecule, forming a stable triazole linkage.[]

This application note provides a detailed protocol for labeling azide-modified proteins with TriSulfo-Cy5.5 DBCO. TriSulfo-Cy5.5 is a bright, water-soluble cyanine (B1664457) dye that fluoresces in the far-red spectrum, a region with minimal autofluorescence from biological samples.[4][5] The DBCO group enables a direct and specific reaction with proteins that have been functionalized with azide (B81097) groups. This method is ideal for a variety of applications, including fluorescence microscopy, flow cytometry, and the development of antibody-drug conjugates (ADCs).

Principle of the Reaction

The labeling strategy involves two main steps. First, azide groups are introduced into the target protein. A common method is the reaction of an azide-functionalized N-hydroxysuccinimidyl (NHS) ester with primary amines (N-terminus and lysine (B10760008) residues) on the protein surface.[6] Second, the azide-modified protein is reacted with this compound. The inherent ring strain of the DBCO moiety allows it to react spontaneously and specifically with the azide group, forming a stable covalent bond without interfering with other functional groups found in biological systems.[1][7]

G cluster_0 Reaction Schematic Protein_N3 Azide-Modified Protein Labeled_Protein Fluorescently Labeled Protein (Triazole Linkage) Protein_N3->Labeled_Protein SPAAC (Copper-Free) DBCO_Dye TriSulfo-Cy5.5 DBCO DBCO_Dye->Labeled_Protein

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Experimental Protocols

Protocol 1: Introduction of Azide Groups into Target Protein

This protocol describes a general method for modifying a protein with azide groups using an azide-NHS ester (e.g., Azido-PEG4-NHS Ester).

Materials:

  • Protein of interest

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

  • Azido-PEG4-NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting spin column (with appropriate molecular weight cutoff for the protein)[6]

Procedure:

  • Protein Preparation: Dissolve the protein in amine-free PBS buffer at a concentration of 1-5 mg/mL.[6] If the stock buffer contains primary amines like Tris, a buffer exchange must be performed.[8]

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Azido-PEG4-NHS Ester in anhydrous DMSO.[6]

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the Azido-PEG4-NHS Ester solution to the protein solution.[9] The optimal ratio should be determined empirically for each protein.

    • Mix gently and incubate for 1 hour at room temperature or 2 hours on ice.[10]

  • Purification: Remove the excess, unreacted azide-NHS ester using a desalting spin column according to the manufacturer's protocol. The purified azide-modified protein can be used immediately or stored at -20°C or -80°C.[6]

Protocol 2: Labeling of Azide-Modified Protein with this compound

Materials:

  • Azide-modified protein (from Protocol 1)

  • This compound

  • Anhydrous DMSO

  • Reaction buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing sodium azide, as it will compete with the protein for reaction with the DBCO reagent.[3][11]

Procedure:

  • Reagent Preparation: Dissolve the this compound in anhydrous DMSO to create a 5-10 mM stock solution.

  • Labeling Reaction:

    • Add a 1.5- to 10-fold molar excess of this compound to the azide-modified protein.[12] A 7.5-fold molar excess is a recommended starting point for an antibody.[12]

    • Mix gently and incubate the reaction for 4-12 hours at room temperature or overnight at 4°C, protected from light.[12]

  • Purification: Proceed to Protocol 3 to remove unreacted dye.

Protocol 3: Purification of the Labeled Protein

Purification is critical to remove unconjugated this compound, which can lead to high background fluorescence.

Materials:

  • Reaction mixture from Protocol 2

  • Desalting spin columns or Size-Exclusion Chromatography (SEC) / High-Performance Liquid Chromatography (HPLC) system[10]

Procedure:

  • Spin Column Purification: For rapid cleanup, use a desalting spin column appropriate for the protein's molecular weight. This method efficiently removes excess dye with high protein recovery (typically >85%).[10][12]

  • HPLC Purification (Optional): For higher purity, HPLC-based methods such as Ion-Exchange (IEX), Hydrophobic Interaction (HIC), or Reverse-Phase (RP-HPLC) can be employed to separate labeled protein from unlabeled protein and free dye.[10]

Protocol 4: Characterization and Calculation of Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically.

Procedure:

  • Measure the absorbance of the purified labeled protein solution at 280 nm (for protein concentration) and at the excitation maximum of Cy5.5 (~675 nm).

  • Calculate the protein concentration using the Beer-Lambert law:

    • First, calculate the correction factor for the dye's absorbance at 280 nm: A₂₈₀ Correction = A₆₇₅ × CF₂₈₀ (where CF₂₈₀ is the correction factor for the dye, typically provided by the manufacturer).

    • Corrected Protein Absorbance = A₂₈₀ - A₂₈₀ Correction

    • Protein Concentration (M) = Corrected Protein Absorbance / (ε_protein × path length)

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the dye concentration:

    • Dye Concentration (M) = A₆₇₅ / (ε_dye × path length)

      • ε_dye is the molar extinction coefficient of TriSulfo-Cy5.5 at ~675 nm.

  • Calculate the Degree of Labeling (DOL):

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Quantitative Data Summary

The following tables provide key quantitative parameters for planning and optimizing the labeling reaction.

Table 1: Recommended Reaction Parameters

ParameterAzide Modification (Protocol 1)SPAAC Labeling (Protocol 2)Reference(s)
Molar Excess of Reagent 10-20x (Azide-NHS ester to protein)1.5-10x (DBCO-Dye to protein)[9][12]
Protein Concentration 1-5 mg/mL0.5-5 mg/mL[6][12]
Reaction Buffer Amine-free (e.g., PBS, pH 7.2-8.0)Azide-free (e.g., PBS, pH 7.4)[8][11]
Incubation Time 1 hour at room temperature4-12 hours at room temperature[6][12]
Incubation Temperature Room Temperature or 4°C4°C to Room Temperature[10][12]

Table 2: Spectroscopic Properties for DOL Calculation

MoleculeMolar Extinction Coefficient (ε)Max. Absorbance (λ_max)Reference(s)
DBCO Group ~12,000 M⁻¹cm⁻¹~309 nm[12]
Typical Protein (at 280 nm) Varies by protein sequence~280 nmN/A
Cy5.5 Dye ~250,000 M⁻¹cm⁻¹~675 nm[5]

Workflow Visualization

The following diagram illustrates the complete experimental workflow from an unlabeled protein to a purified, fluorescently labeled conjugate.

G start Target Protein in Amine-Free Buffer step1 Add Azide-NHS Ester (10-20x molar excess) start->step1 incubate1 Incubate (1 hr, RT) step1->incubate1 purify1 Purify via Desalting Column incubate1->purify1 azide_protein Azide-Modified Protein purify1->azide_protein step2 Add this compound (1.5-10x molar excess) azide_protein->step2 incubate2 Incubate (4-12 hr, RT) Protected from light step2->incubate2 purify2 Purify via Desalting Column / HPLC incubate2->purify2 final_product Purified Labeled Protein purify2->final_product characterize Characterize (Spectroscopy for DOL) final_product->characterize end Ready for Downstream Application characterize->end

Caption: Experimental workflow for labeling proteins with this compound.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)Reference(s)
Low Degree of Labeling (DOL) - Inefficient azide modification (primary amines in buffer, hydrolyzed NHS ester).- Insufficient molar excess of DBCO-dye.- DBCO reagent has lost reactivity.- Ensure buffer is amine-free (e.g., PBS, not Tris).- Use fresh, anhydrous DMSO to prepare NHS ester stock.- Increase the molar excess of the DBCO-dye.- Use a fresh vial of DBCO-dye; store stock solutions at -20°C and protect from moisture.[8][11]
High Background Fluorescence - Incomplete removal of unreacted DBCO-dye.- Repeat purification step.- Use a more stringent purification method like HPLC instead of a spin column.[10]
Precipitation of Protein - Protein instability in the reaction buffer.- High concentration of organic solvent (DMSO).- Optimize buffer conditions (pH, additives).- Ensure final DMSO concentration is low (typically <20%).[3]
Non-specific Labeling - DBCO reagents can sometimes react with free thiols (cysteine residues), though this reaction is much slower than SPAAC.- If non-specific binding is suspected, run a control reaction with a protein that has not been azide-modified. The difference in labeling intensity will be noticeable.[13]

References

Visualizing the Blueprint of Life: TriSulfo-Cy5.5 DBCO for High-Fidelity Nucleic Acid Imaging in Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Introduction

The precise visualization of nucleic acids within the complex intracellular environment is paramount for understanding fundamental cellular processes, from DNA replication and repair to gene expression and RNA trafficking. This application note describes a robust and highly specific method for fluorescently labeling newly synthesized DNA and RNA in living and fixed cells using TriSulfo-Cy5.5 DBCO, a bright and photostable near-infrared fluorescent probe. This technique leverages the principles of bioorthogonal chemistry, specifically the metabolic incorporation of an azide-modified nucleoside followed by a copper-free click chemistry reaction.

The workflow involves two key steps. First, cells are cultured in the presence of an azide-modified nucleoside analog, such as 5-(azidomethyl)-2'-deoxyuridine (AmdU) for DNA or 5-azidouridine (AzU) for RNA. These analogs are incorporated into newly synthesized nucleic acids by the cell's own enzymatic machinery. The second step is the highly efficient and specific reaction between the incorporated azide (B81097) group and the dibenzocyclooctyne (DBCO) moiety of the TriSulfo-Cy5.5 dye. This Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction that proceeds rapidly at physiological temperatures without the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging.

TriSulfo-Cy5.5 is a sulfonated cyanine (B1664457) dye, which enhances its water solubility and reduces non-specific binding, leading to a high signal-to-noise ratio. Its emission in the near-infrared spectrum minimizes autofluorescence from cellular components, further improving image clarity. This methodology provides a powerful tool for researchers, scientists, and drug development professionals to study nucleic acid dynamics with high sensitivity and specificity.

Quantitative Data Presentation

The selection of a fluorescent probe is critical for successful imaging experiments. The spectral properties of this compound and comparable cyanine dyes are summarized below to aid in experimental design and instrument setup.

PropertyTriSulfo-Cy5.5Cy5.5Cy5
Excitation Maximum (nm)~673~675~650
Emission Maximum (nm)~691~694~670
Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹)~211,000~250,000~250,000
Fluorescence Quantum Yield (Φ)~0.21~0.28~0.20
Water SolubilityHighModerateLow

Note: Spectral properties can vary slightly depending on the solvent and conjugation state.

Experimental Protocols

This section provides detailed protocols for the metabolic labeling and subsequent visualization of newly synthesized DNA in mammalian cells using 5-(azidomethyl)-2'-deoxyuridine (AmdU) and this compound. The protocol for RNA labeling is similar, substituting AmdU with an azide-modified uridine (B1682114) analog.

Materials Required:

  • Mammalian cells of interest

  • Complete cell culture medium

  • 5-(azidomethyl)-2'-deoxyuridine (AmdU) (e.g., from Jena Bioscience)

  • This compound (e.g., from Lumiprobe, MedchemExpress)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton™ X-100 in PBS)

  • Wash Buffer (PBS with 0.05% Tween® 20)

  • Nuclear counterstain (e.g., DAPI or Hoechst 33342)

  • Fluorescence microscope with appropriate filter sets for Cy5.5 and the chosen nuclear stain.

Protocol 1: Metabolic Labeling of DNA with AmdU

  • Cell Seeding: Seed mammalian cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips) at a density that will ensure they are in a logarithmic growth phase at the time of labeling.

  • AmdU Incorporation: Prepare a stock solution of AmdU in sterile DMSO (e.g., 10 mM). Dilute the AmdU stock solution in pre-warmed complete cell culture medium to a final working concentration of 10-50 µM.

  • Remove the existing medium from the cells and replace it with the AmdU-containing medium.

  • Incubate the cells for the desired period to allow for AmdU incorporation into newly synthesized DNA. The optimal incubation time will depend on the cell cycle length and the experimental goals (typically ranging from 1 to 24 hours).

Protocol 2: Staining of Azide-Labeled DNA with this compound

This protocol is for fixed and permeabilized cells. For live-cell imaging, skip the fixation and permeabilization steps and perform the staining in a serum-free medium. Note that this compound is cell-permeable.

  • Fixation: Following AmdU incubation, remove the labeling medium and wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Permeabilization: Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing the dye to access the nuclear DNA.

  • Washing: Wash the cells twice with Wash Buffer.

  • Click Reaction: Prepare a working solution of this compound in PBS at a final concentration of 5-20 µM.

  • Remove the wash buffer and add the this compound staining solution to the cells.

  • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with Wash Buffer.

  • Nuclear Counterstaining (Optional): Incubate the cells with a nuclear counterstain like DAPI or Hoechst 33342 according to the manufacturer's instructions.

  • Washing: Wash the cells twice with PBS.

  • Imaging: Mount the coverslips on a microscope slide with an appropriate mounting medium. Image the cells using a fluorescence microscope equipped with filter sets for Cy5.5 (Excitation/Emission: ~673/691 nm) and the nuclear counterstain.

Mandatory Visualizations

experimental_workflow cluster_metabolic_labeling Metabolic Labeling cluster_staining Staining cluster_imaging Imaging cell_culture 1. Seed Cells add_amdu 2. Add Azide-Modified Nucleoside (AmdU) cell_culture->add_amdu incubation 3. Incubate to Incorporate add_amdu->incubation fix_perm 4. Fix and Permeabilize Cells incubation->fix_perm add_dbco 5. Add this compound fix_perm->add_dbco click_reaction 6. Incubate for Click Reaction add_dbco->click_reaction wash 7. Wash click_reaction->wash counterstain 8. Counterstain Nucleus (Optional) wash->counterstain image 9. Fluorescence Microscopy counterstain->image

Caption: Experimental workflow for nucleic acid visualization.

signaling_pathway cluster_cell Inside the Cell cluster_nucleus Nucleus cluster_staining_reaction Staining Reaction AmdU Azide-Modified Nucleoside (AmdU) DNA_Polymerase DNA Polymerase AmdU->DNA_Polymerase Nascent_DNA Nascent DNA with Azide DNA_Polymerase->Nascent_DNA Labeled_DNA Fluorescently Labeled DNA Nascent_DNA->Labeled_DNA SPAAC Click Reaction DBCO_dye TriSulfo-Cy5.5 DBCO DBCO_dye->Labeled_DNA Microscope Fluorescence Microscope Labeled_DNA->Microscope Detection

Caption: Mechanism of nucleic acid labeling and visualization.

Troubleshooting
ProblemPossible CauseSuggested Solution
No or weak fluorescent signal Inefficient incorporation of the azide-modified nucleoside.Optimize the concentration of the azide-modified nucleoside and the incubation time. Ensure cells are healthy and actively dividing.
Inefficient click reaction.Use a fresh solution of this compound. Ensure the pH of the reaction buffer is neutral. Increase the incubation time for the click reaction.
Low concentration of labeled nucleic acid.Increase the labeling time with the azide-modified nucleoside. Ensure the cell population is actively proliferating.
Incorrect microscope filter sets.Verify that the excitation and emission filters are appropriate for Cy5.5 (Ex: ~673 nm, Em: ~691 nm).
High background fluorescence Incomplete removal of unbound dye.Increase the number and duration of wash steps after the click reaction. Use a wash buffer containing a mild detergent (e.g., 0.05% Tween® 20).
Non-specific binding of the dye.The sulfonation of TriSulfo-Cy5.5 minimizes this, but you can try including a blocking step with BSA before adding the dye.
Cell death or altered morphology Cytotoxicity of the azide-modified nucleoside.Reduce the concentration of the azide-modified nucleoside or shorten the incubation time.
Harsh fixation or permeabilization.Optimize the concentration of the fixative and permeabilization agent, and the duration of these steps. Consider using a milder permeabilization agent.
Conclusion

The use of this compound in conjunction with metabolic labeling using azide-modified nucleosides provides a highly specific, sensitive, and versatile method for visualizing newly synthesized nucleic acids in cells. The copper-free click chemistry approach ensures biocompatibility, making it suitable for both live and fixed-cell imaging. The superior spectral properties of this compound, including its near-infrared emission and high water solubility, contribute to high-quality imaging with minimal background interference. This powerful technique will undoubtedly facilitate further discoveries in the dynamic fields of cell biology, disease research, and drug development.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended buffer conditions for the successful conjugation of TriSulfo-Cy5.5 Dibenzocyclooctyne (DBCO) to azide-modified molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), also known as copper-free click chemistry. TriSulfo-Cy5.5 is a water-soluble, near-infrared fluorescent dye, making it an excellent choice for labeling biomolecules in aqueous environments for a variety of applications, including in vivo imaging.[1][2][3][4]

Introduction to TriSulfo-Cy5.5 DBCO and SPAAC

This compound is a fluorescent labeling reagent that incorporates a highly reactive DBCO group. This group specifically and efficiently reacts with azide-containing molecules without the need for a copper catalyst, which can be toxic to cells.[5][6] This bioorthogonal reaction is highly selective, proceeding readily in aqueous buffers under mild conditions, making it ideal for conjugating to sensitive biomolecules such as proteins, peptides, and nucleic acids.[6][7] The resulting triazole linkage is stable, ensuring a permanent label.[5][6] The fluorescence of TriSulfo-Cy5.5 is pH-insensitive over a wide range (pH 4 to 10), providing consistent performance in various biological assays.[8]

Recommended Buffer Conditions for this compound Reactions

The choice of buffer is critical for a successful conjugation reaction. Amine-containing buffers such as Tris and glycine (B1666218) should be avoided as they can react with certain forms of activated DBCO reagents (e.g., NHS esters) if used in a multi-step labeling procedure.[5][9][10] Additionally, buffers containing sodium azide (B81097) are incompatible as the azide will compete with the target molecule for reaction with the DBCO group.[5][6][10]

For direct conjugation of this compound to an azide-modified molecule, the following buffer systems are recommended:

Buffer SystemCompositionpH RangeMolarityNotes
Phosphate-Buffered Saline (PBS)20 mM Sodium Phosphate, 150 mM Sodium Chloride7.2 - 8.0-A commonly used, biocompatible buffer.[5][6][7]
HEPES-7.0 - 8.020-50 mMA non-amine containing buffer suitable for a wide range of biological applications.[5]
Carbonate/Bicarbonate-8.5 - 9.5100 mMOften used for NHS ester reactions but also suitable for DBCO conjugations.[5][11]
Borate-8.0 - 9.050 mMAnother alternative to amine-containing buffers.[5]

Experimental Protocols

A. Reagent Preparation
  • This compound Stock Solution: this compound is soluble in water, DMSO, and DMF.[2] To prepare a stock solution, dissolve the reagent in anhydrous DMSO or DMF to a concentration of 1-10 mM.[6] Store the stock solution in small aliquots at -20°C, protected from light and moisture.[3][5]

  • Azide-Modified Molecule: Dissolve the azide-containing molecule (e.g., protein, peptide, or oligonucleotide) in the chosen reaction buffer to a known concentration. If the molecule contains primary amines and is being used with an NHS-ester activated DBCO in a preliminary step, ensure the buffer is amine-free (e.g., PBS).[9][12]

B. General Protocol for Labeling an Azide-Modified Protein

This protocol provides a general guideline for labeling an azide-modified protein with this compound. The optimal molar ratio of dye to protein may need to be determined empirically.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein solution with the desired volume of the this compound stock solution.

    • A molar excess of 1.5 to 3-fold of this compound over the azide-containing protein is a good starting point.[5] For antibody labeling, a 2-4 fold molar excess of the azide-modified component to the DBCO-activated antibody is often used.[6]

    • The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be kept below 20% to avoid denaturation of the protein.[6]

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight.[5][6][11] The reaction time can be extended to improve efficiency.[5] Protect the reaction from light.

  • Purification:

    • Remove the unreacted this compound from the labeled protein using a desalting column (e.g., Sephadex G-25), dialysis, or spin filtration.[5][9][11]

C. Quantitative Data Summary
ParameterRecommended Range/ValueSource(s)
pH 7.0 - 9.0[5][7][10]
Temperature Room Temperature (20-25°C) or 4°C[5][6][11]
Reaction Time 2 - 17 hours[5][6][11]
Solvent Aqueous buffer (e.g., PBS), may contain up to 20% DMSO or DMF[6][11]
Molar Ratio (DBCO:Azide) 1.5:1 to 3:1 for protein labeling[5]
Molar Ratio (Azide:DBCO) 2:1 to 4:1 for antibody-oligo conjugation[6]

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis prep_dye Dissolve this compound in DMSO or DMF mix Mix Reagents prep_dye->mix prep_azide Prepare Azide-Modified Biomolecule in Reaction Buffer prep_azide->mix incubate Incubate at RT (2-12h) or 4°C (overnight) mix->incubate purify Remove Unreacted Dye via Desalting Column or Dialysis incubate->purify analyze Characterize Conjugate (e.g., Spectroscopy, SDS-PAGE) purify->analyze

Caption: Experimental workflow for labeling a biomolecule with this compound.

spaac_reaction cluster_reactants Reactants cluster_product Product dbco TriSulfo-Cy5.5 DBCO conjugate Labeled Biomolecule (Stable Triazole Linkage) dbco->conjugate Strain-Promoted Alkyne-Azide Cycloaddition (Copper-Free) azide Azide-Modified Biomolecule azide->conjugate

Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.

References

Application Notes and Protocols: Calculating Dye-to-Protein Ratio for TriSulfo-Cy5.5 DBCO Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise determination of the dye-to-protein ratio, also known as the degree of labeling (DOL), is a critical quality control step in the development of fluorescently labeled protein conjugates. TriSulfo-Cy5.5 is a bright, water-soluble near-infrared (NIR) cyanine (B1664457) dye, and its dibenzocyclooctyne (DBCO) derivative allows for straightforward, copper-free click chemistry conjugation to azide-modified proteins. An optimal DOL is essential for ensuring the functionality of the protein and the reproducibility of downstream applications such as in vivo imaging, flow cytometry, and fluorescence microscopy. Over-labeling can lead to fluorescence quenching and may interfere with the protein's biological activity, while under-labeling results in a weak signal.

This document provides a comprehensive guide to calculating the dye-to-protein ratio of TriSulfo-Cy5.5 DBCO conjugated to a protein of interest.

Key Parameters for Calculation

Accurate calculation of the dye-to-protein ratio relies on several key physical and chemical properties of the dye and the protein. The necessary parameters for this compound are summarized below.

Data Presentation
ParameterValueReference
Molecular Weight (MW) of this compound 1199.54 g/mol [1][2]
Maximum Absorbance (λmax) 673 nm[3]
Molar Extinction Coefficient (ε) at λmax 211,000 M⁻¹cm⁻¹[3]
Correction Factor at 280 nm (CF₂₈₀) 0.11[4]

Experimental Protocols

The following protocols provide a step-by-step guide for determining the dye-to-protein ratio of a this compound-protein conjugate. This procedure assumes that the protein has been conjugated with the dye and that all unconjugated dye has been removed.

Required Materials
  • Purified this compound-protein conjugate

  • Conjugation buffer (e.g., PBS, pH 7.4)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (or other UV-transparent cuvettes) with a 1 cm pathlength

Spectrophotometric Measurement
  • Prepare the Spectrophotometer: Turn on the spectrophotometer and allow the lamp to warm up for at least 15 minutes to ensure a stable reading.

  • Blank the Instrument: Fill a 1 cm pathlength quartz cuvette with the buffer used to dissolve the protein conjugate. Place the cuvette in the spectrophotometer and zero the absorbance at both 280 nm and 673 nm.

  • Measure the Absorbance of the Conjugate:

    • Carefully place the this compound-protein conjugate solution into a clean 1 cm pathlength quartz cuvette.

    • If the absorbance at either wavelength is above 2.0, dilute the sample with a known volume of buffer to bring the absorbance into the linear range of the instrument (ideally between 0.1 and 1.0). Record the dilution factor.

    • Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the λmax of the dye, 673 nm (A_max).

Calculation of Dye-to-Protein Ratio

The following formulas are used to calculate the concentrations of the protein and the dye, and subsequently the dye-to-protein ratio.

Step 1: Calculate the Molar Concentration of the Dye

The concentration of the TriSulfo-Cy5.5 dye is determined using the Beer-Lambert law with the absorbance measured at its λmax (673 nm).

Formula 1: Dye Concentration

  • A_max : Absorbance of the conjugate at 673 nm.

  • Dilution Factor : The factor by which the sample was diluted (if no dilution, the factor is 1).

  • ε_dye : Molar extinction coefficient of TriSulfo-Cy5.5 at 673 nm (211,000 M⁻¹cm⁻¹).

Step 2: Calculate the Molar Concentration of the Protein

The absorbance at 280 nm is a contribution from both the protein and the dye. Therefore, the contribution of the dye to the A₂₈₀ reading must be subtracted using the correction factor.[5]

Formula 2: Corrected Protein Absorbance

  • A₂₈₀ : Absorbance of the conjugate at 280 nm.

  • A_max : Absorbance of the conjugate at 673 nm.

  • Dilution Factor : The factor by which the sample was diluted.

  • CF₂₈₀ : Correction factor for the dye at 280 nm (0.11).

Once the corrected absorbance for the protein is determined, its molar concentration can be calculated.

Formula 3: Protein Concentration

  • Corrected A₂₈₀ : The calculated protein absorbance corrected for the dye's contribution.

  • ε_protein : The molar extinction coefficient of the specific protein at 280 nm (in M⁻¹cm⁻¹). This value is protein-specific and can be calculated from its amino acid sequence.

Step 3: Calculate the Dye-to-Protein Molar Ratio (DOL)

The final step is to calculate the ratio of the molar concentration of the dye to the molar concentration of the protein.

Formula 4: Dye-to-Protein Ratio (DOL)

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for determining the dye-to-protein ratio of a this compound-protein conjugate.

G cluster_prep Sample Preparation cluster_measurement Spectrophotometry cluster_calculation Calculation A Purified TriSulfo-Cy5.5 DBCO-Protein Conjugate B Dilute Sample (if A > 2.0) A->B D Measure Absorbance at 280 nm (A₂₈₀) and 673 nm (A_max) B->D C Blank Spectrophotometer with Buffer C->D E Calculate Dye Concentration (Formula 1) D->E F Calculate Corrected Protein Absorbance (A₂₈₀) (Formula 2) D->F H Calculate Dye-to-Protein Ratio (DOL) (Formula 4) E->H G Calculate Protein Concentration (Formula 3) F->G G->H G A280 Measured A₂₈₀ Corrected_A280 Corrected A₂₈₀ A280->Corrected_A280 Amax Measured A_max (673 nm) Dye_Conc Dye Concentration Amax->Dye_Conc Amax->Corrected_A280 E_dye ε_dye E_dye->Dye_Conc E_prot ε_protein Prot_Conc Protein Concentration E_prot->Prot_Conc CF280 CF₂₈₀ CF280->Corrected_A280 DOL Dye-to-Protein Ratio (DOL) Dye_Conc->DOL Prot_Conc->DOL Corrected_A280->Prot_Conc

References

TriSulfo-Cy5.5 DBCO: Application Notes and Protocols for Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TriSulfo-Cy5.5 DBCO is a water-soluble, near-infrared fluorescent probe designed for highly specific biomolecular labeling in complex biological systems. This molecule combines the excellent photophysical properties of the Cy5.5 cyanine (B1664457) dye with the versatility of copper-free click chemistry. The dibenzocyclooctyne (DBCO) group reacts selectively with azide-functionalized molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), enabling covalent labeling without the need for a cytotoxic copper catalyst.[1][2] The presence of three sulfonate groups imparts high water solubility, minimizing aggregation and non-specific binding, which is crucial for high-resolution imaging applications.

These characteristics make this compound an ideal candidate for super-resolution microscopy techniques such as direct Stochastic Optical Reconstruction Microscopy (dSTORM). In dSTORM, individual fluorophores are temporally separated by inducing them to switch between a fluorescent "on" state and a dark "off" state, allowing for their precise localization beyond the diffraction limit of light.[1] The bright and photostable nature of Cy5.5, coupled with the specific and bioorthogonal labeling strategy afforded by DBCO, facilitates the high-density, specific labeling required for high-quality super-resolution imaging of subcellular structures and dynamics.[3]

Applications in Super-Resolution Microscopy

The primary application of this compound in super-resolution microscopy is the visualization of azide-modified biomolecules in fixed or living cells. This is typically achieved through metabolic labeling, where cells are cultured with an unnatural sugar carrying an azide (B81097) group. This azido-sugar is incorporated by the cell's metabolic machinery into glycans on the cell surface or intracellularly.[4][5][6] The azide group then serves as a handle for covalent attachment of the this compound probe.

Key Applications Include:

  • Imaging Cell-Surface Glycans: Visualize the distribution and organization of specific glycan populations on the plasma membrane with nanoscale resolution.[4] This is critical for studying cell-cell recognition, signaling, and host-pathogen interactions.

  • Tracking Newly Synthesized Proteins: By using an amino acid analogue containing an azide group, newly synthesized proteins can be tagged and their localization and dynamics can be studied in detail.

  • Virus and Drug Delivery Vehicle Tracking: The surface of viruses or drug delivery nanoparticles can be functionalized with azides, allowing for their labeling with this compound to track their entry and trafficking within cells at high resolution.

Data Presentation

The photophysical properties of this compound and its performance in super-resolution microscopy are critical for experimental design and data interpretation. The following table summarizes key quantitative data for TriSulfo-Cy5.5 and related sulfonated Cy5.5 dyes.

ParameterValueReference MoleculeSource
Excitation Maximum (λex)~673 nmsulfo-Cy5.5 carboxylic acid[7]
Emission Maximum (λem)~691 nmsulfo-Cy5.5 carboxylic acid[7]
Molar Extinction Coefficient (ε)~195,000 M⁻¹cm⁻¹sulfo-Cy5.5 carboxylic acid[7]
Photon Count per Switching Event~6,000Cy5.5[3]
On/Off Duty Cycle~0.007Cy5.5[3]
Localization Precision (dSTORM)6.6 ± 3.3 nm (s.d.)Cy5B-trisulfo[8]
Achievable Spatial Resolution (dSTORM)~13 nmCy5B-trisulfo[8]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cell-Surface Glycans with Azido (B1232118) Sugars

This protocol describes the metabolic incorporation of an azide-functionalized sugar into the glycans of cultured mammalian cells.

Materials:

  • Mammalian cells of interest (e.g., A549, HeLa)

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) or Peracetylated N-azidoacetylgalactosamine (Ac₄GalNAz)

  • DMSO

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate cells onto glass-bottom dishes suitable for microscopy at a density that will result in 50-70% confluency at the time of labeling.

  • Prepare Azido Sugar Stock Solution: Dissolve Ac₄ManNAz or Ac₄GalNAz in DMSO to create a 10 mM stock solution.

  • Metabolic Labeling: Add the azido sugar stock solution to the complete cell culture medium to a final concentration of 25-50 µM.

  • Incubation: Replace the medium on the cells with the azido sugar-containing medium and incubate for 24-48 hours under standard cell culture conditions (37°C, 5% CO₂).[2][9]

  • Washing: After incubation, gently wash the cells three times with pre-warmed PBS to remove any unincorporated azido sugar. The cells are now ready for fluorescent labeling with this compound.

Protocol 2: Labeling of Azide-Modified Cells with this compound via SPAAC

This protocol details the copper-free click chemistry reaction to label the azide-modified glycans with this compound.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • This compound

  • Anhydrous DMSO

  • Hanks' Balanced Salt Solution (HBSS) or PBS

  • Fixation solution (4% paraformaldehyde in PBS)

  • Quenching solution (100 mM glycine (B1666218) or ammonium (B1175870) chloride in PBS)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a stock concentration of 1-5 mM.

  • Prepare Staining Solution: Dilute the this compound stock solution in HBSS to a final concentration of 20-50 µM.[9]

  • Labeling Reaction: Add the staining solution to the washed, azide-labeled cells and incubate for 15-60 minutes at room temperature or 37°C, protected from light.[9][10]

  • Washing: Gently wash the cells three times with PBS to remove unbound dye.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Quenching: Wash the cells once with PBS and then incubate with quenching solution for 5-10 minutes to quench residual formaldehyde.

  • Final Washes: Wash the cells three times with PBS. The sample is now ready for dSTORM imaging.

Protocol 3: dSTORM Imaging

This protocol provides a general procedure for performing dSTORM on cells labeled with this compound.

Materials:

  • Labeled and fixed cells on a glass-bottom dish

  • dSTORM imaging buffer:

    • PBS

    • 10% (w/v) glucose

    • 100 mM β-mercaptoethylamine (MEA)

    • Glucose oxidase (4 U/mL)

    • Catalase (80 U/mL)

  • Immersion oil

Procedure:

  • Prepare dSTORM Imaging Buffer: Prepare the buffer immediately before use. The MEA acts as a reducing agent to facilitate the photoswitching of the cyanine dye. The glucose/glucose oxidase/catalase system removes dissolved oxygen, which can irreversibly photobleach the fluorophore.[9]

  • Mount Sample: Replace the PBS on the cells with the freshly prepared dSTORM imaging buffer. Seal the dish to minimize oxygen re-entry.

  • Microscope Setup: Place the sample on an inverted microscope equipped for Total Internal Reflection Fluorescence (TIRF) or highly inclined and laminated optical sheet (HILO) illumination. Use a high numerical aperture objective (e.g., 1.4 NA).

  • Image Acquisition:

    • Use a 640 nm or 647 nm laser for excitation and imaging.

    • Illuminate the sample with high laser power (e.g., 2-5 kW/cm²) to drive most of the this compound molecules into a long-lived dark state.[9]

    • Acquire a stream of images (typically 10,000-50,000 frames) at a high frame rate (e.g., 50-100 Hz). In each frame, a sparse, stochastic subset of fluorophores will spontaneously return to the fluorescent state.

  • Data Analysis:

    • Process the acquired image stack with a single-molecule localization software (e.g., ThunderSTORM, rapidSTORM).

    • The software identifies the fluorescent events in each frame and fits their point spread functions (PSFs) with a 2D Gaussian to determine the precise coordinates of each molecule.

    • Reconstruct the final super-resolution image by plotting the coordinates of all localized molecules.

Visualizations

experimental_workflow cluster_labeling Cell Labeling cluster_imaging dSTORM Imaging cluster_analysis Data Analysis A Metabolic Incorporation of Azido-Sugar B SPAAC Reaction with this compound A->B C Washing and Fixation B->C D High-Power Laser Excitation C->D Labeled Sample E Image Stack Acquisition D->E F Single-Molecule Localization E->F Raw Data G Super-Resolution Image Reconstruction F->G

Caption: Experimental workflow for super-resolution imaging.

spaac_mechanism Azide Biomolecule-Azide Product Labeled Biomolecule Azide->Product Plus + DBCO TriSulfo-Cy5.5-DBCO DBCO->Product Reaction Strain-Promoted Azide-Alkyne Cycloaddition (Copper-Free) Product->Reaction

Caption: SPAAC reaction for biomolecule labeling.

dstorm_principle cluster_states Fluorophore States cluster_process Imaging Cycle On On Localize Localize & Bleach/Deactivate On->Localize Off Off Activate Stochastic Activation Off->Activate Spontaneous Excite High-Power Excitation Excite->Off Switch Off Activate->On Localize->Off Return to Dark State

Caption: Principle of dSTORM photoswitching.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting TriSulfo-Cy5.5 DBCO Non-Specific Binding

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TriSulfo-Cy5.5 DBCO. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot non-specific binding and other common issues encountered during strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a near-infrared (NIR) fluorescent dye.[1][2] The "TriSulfo" modification significantly increases its water solubility, which helps to prevent aggregation and reduce non-specific binding that can be caused by hydrophobic interactions.[2] The DBCO (dibenzocyclooctyne) group allows for its use in copper-free click chemistry reactions (SPAAC) to label azide-modified biomolecules such as proteins, antibodies, and nucleic acids.[2][3][][5] Its emission in the NIR spectrum is advantageous for in vivo imaging due to lower tissue autofluorescence and deeper tissue penetration.[2]

Q2: What are the common causes of non-specific binding of this compound?

Non-specific binding of this compound and other cyanine (B1664457) dyes can stem from several factors:

  • Hydrophobic Interactions: Although sulfonated, residual hydrophobicity can lead to binding to cellular components like lipids and proteins.[6]

  • Ionic Interactions: Highly charged fluorescent dyes can contribute to non-specific binding.[7]

  • Cell Type Specificity: Cyanine dyes, including Cy5.5, are known to bind non-specifically to monocytes and macrophages.[8][9]

  • Suboptimal Reagent Concentration: Using too high a concentration of the dye can lead to increased background signal.

  • Inadequate Blocking: Insufficient blocking of non-specific binding sites on cells or tissues is a common cause of high background.[10][11][12]

  • Improper Fixation and Permeabilization: These steps can alter cell morphology and expose sticky intracellular components that may bind the dye non-specifically.[13][14][15]

  • Insufficient Washing: Failure to thoroughly wash away unbound dye will result in high background fluorescence.[10][16]

  • Autofluorescence: Endogenous fluorophores within the cells or tissue can contribute to the background signal.[17][18][19][20]

Q3: How can I reduce non-specific binding of my this compound?

Several strategies can be employed to minimize non-specific binding:

  • Optimize Dye Concentration: Perform a titration experiment to determine the lowest effective concentration of this compound that provides a good signal-to-noise ratio.

  • Increase Wash Steps: Increase the number and duration of wash steps after incubation with the dye to ensure all unbound dye is removed.[10][22]

  • Optimize Fixation and Permeabilization: The choice of fixative (e.g., formaldehyde) and permeabilization agent (e.g., Triton X-100) and their concentrations should be optimized for your specific cell type and target.[13][14][15]

  • Include a Pre-Clear Step: Before adding the DBCO-dye, consider incubating your azide-labeled sample with a "scavenger" molecule that can react with non-specifically bound components.

Troubleshooting Guide

Below are common problems and step-by-step solutions to address non-specific binding of this compound.

Problem 1: High background fluorescence in all samples, including negative controls.

This suggests that the dye is binding non-specifically to cellular components.

start High Background Observed step1 Decrease this compound Concentration start->step1 step2 Optimize Blocking Step step1->step2 If background persists step3 Increase Washing Steps step2->step3 If background persists step4 Check for Autofluorescence step3->step4 If background persists end_node Reduced Background step4->end_node If resolved

Caption: Troubleshooting workflow for high background fluorescence.

Step Action Rationale Data Comparison
1 Titrate Dye Concentration An excess of dye can lead to increased non-specific binding.[22]Test a range of concentrations (e.g., 0.5 µM, 1 µM, 2.5 µM, 5 µM) and compare the signal-to-noise ratio for each.
2 Optimize Blocking Inadequate blocking leaves sites open for non-specific dye binding.[10]Compare different blocking agents (e.g., 1-3% BSA, 5-10% normal serum from the secondary antibody species, or a commercial cyanine dye blocking buffer).[8][11][23][24] Increase blocking time (e.g., from 30 minutes to 1 hour).
3 Enhance Washing Insufficient washing fails to remove all unbound dye.[10]Increase the number of washes (e.g., from 3 to 5) and the duration of each wash (e.g., from 5 to 10 minutes).
4 Assess Autofluorescence The background may be from endogenous cellular fluorophores, not the dye.[17]Image an unstained, azide-negative sample using the same imaging settings. If significant fluorescence is observed, consider autofluorescence reduction strategies (see Problem 2).
Problem 2: High background specifically in the green or other channels, or in specific cell types.

This could be due to autofluorescence or cell-type-specific dye binding.

issue Specific High Background autofluorescence Autofluorescence? issue->autofluorescence cell_type Cell-Type Specific Binding? issue->cell_type solution_auto Use Spectral Unmixing or Autofluorescence Quenching Reagents autofluorescence->solution_auto Yes solution_cell Use Specialized Blocking Buffers (e.g., Cyanine TruStain™, MonoBlock™) cell_type->solution_cell Yes

Caption: Decision diagram for specific background issues.

Issue Action Rationale
Autofluorescence Use Autofluorescence Quenching Aldehyde-based fixatives can increase autofluorescence.[13][17] Reagents like sodium borohydride (B1222165) or commercial quenchers can reduce this.[19]
Spectral Unmixing If your microscope has this capability, you can create a spectral profile of the autofluorescence from an unstained sample and subtract it from your stained images.[19]
Cell-Type Specific Binding Use Specialized Buffers Cyanine dyes are known to bind to monocytes and macrophages.[8][9] Buffers like BD Pharmingen™ MonoBlock™ or Cyanine TruStain™ are designed to prevent this.[8][21]

Experimental Protocols

Protocol 1: General Staining Protocol with Blocking

This protocol provides a general workflow for labeling azide-modified cells with this compound.

  • Fixation:

    • Wash cells with 1X PBS.

    • Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[25]

    • Wash cells three times with 1X PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.[11][15]

    • Wash cells three times with 1X PBS for 5 minutes each.

  • Blocking:

    • Incubate cells in a blocking buffer for 1 hour at room temperature.

  • This compound Staining:

    • Dilute this compound to the desired final concentration (start with 1-2.5 µM) in the blocking buffer.

    • Remove the blocking buffer from the cells and add the dye solution.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Washing:

    • Remove the dye solution.

    • Wash cells four to five times with 1X PBS containing 0.1% Tween 20 for 10 minutes each, with gentle agitation.[22]

    • Perform a final wash with 1X PBS.

  • Mounting and Imaging:

    • Mount the coverslip using an antifade mounting medium.

    • Image using appropriate laser lines and emission filters for Cy5.5 (Ex/Em: ~678/706 nm).[2]

Protocol 2: Autofluorescence Quenching with Sodium Borohydride

This step can be inserted after fixation.

  • Prepare a fresh solution of 1 mg/mL sodium borohydride in PBS.

  • After the post-fixation washes, incubate the cells in the sodium borohydride solution for 10 minutes at room temperature.[19]

  • Repeat this incubation two more times with fresh solution.[19]

  • Wash thoroughly with 1X PBS (three times, 5 minutes each) before proceeding to permeabilization or blocking.

References

Preventing photobleaching of TriSulfo-Cy5.5 DBCO during imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TriSulfo-Cy5.5 DBCO. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during fluorescence imaging experiments, with a specific focus on preventing photobleaching.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for this compound?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light. This process leads to a loss of fluorescent signal, which can compromise the quality and reliability of imaging data, especially in time-lapse microscopy or when imaging weak signals.[1][2] Cyanine (B1664457) dyes like Cy5.5 are susceptible to photooxidation, a primary mechanism of photobleaching.[3]

Q2: What are the main factors that contribute to the photobleaching of this compound?

A2: Several factors can accelerate the photobleaching of cyanine dyes:

  • High Excitation Light Intensity: More intense light increases the rate of photochemical reactions that destroy the fluorophore.[2]

  • Prolonged Exposure Time: The longer the sample is illuminated, the more photobleaching will occur.[1][2]

  • Presence of Molecular Oxygen: Reactive oxygen species (ROS), generated during the fluorescence excitation process, are major contributors to the photooxidation of cyanine dyes.[1][3]

  • Local Environment: The chemical environment surrounding the fluorophore, including pH and the presence of certain ions, can influence its photostability.

Q3: What are antifade reagents and how do they work?

A3: Antifade reagents are chemical compounds added to the imaging medium to reduce photobleaching.[4] They primarily work by scavenging reactive oxygen species (ROS), which are a major cause of photobleaching for many fluorophores.[1] Some antifade agents can also quench the triplet state of the fluorophore, a long-lived excited state that is prone to photochemical reactions.

Q4: Can I use the same antifade reagents for both fixed and live-cell imaging?

A4: Not always. Many antifade mounting media designed for fixed samples contain components like glycerol (B35011) or hardening agents that are not compatible with live cells.[1] For live-cell imaging, it is crucial to use antifade reagents that are cell-permeable, non-toxic, and maintain cell viability. Examples of live-cell compatible antifade agents include Trolox and ascorbic acid.[5][6][7][8][9][10]

Troubleshooting Guide: Preventing Photobleaching of this compound

This guide provides solutions to common issues related to the photobleaching of this compound during fluorescence imaging.

Problem: My this compound signal fades too quickly during image acquisition.

Potential Cause Recommended Solution Experimental Protocol
Excessive Excitation Light Reduce the intensity of the excitation light.Use the lowest laser power or lamp intensity that provides a sufficient signal-to-noise ratio. Employ neutral density (ND) filters to attenuate the light source.[11]
Long Exposure Times Minimize the duration of light exposure.Use the shortest possible exposure time for your camera that still yields a clear image. For time-lapse experiments, increase the interval between image acquisitions.[11]
Oxygen-Mediated Photodamage Incorporate an antifade reagent into your imaging medium.For live-cell imaging, supplement your culture medium with a non-toxic antifade agent such as Trolox or ascorbic acid. For fixed samples, use a commercially available antifade mounting medium.
Suboptimal Imaging System Settings Optimize your microscope and camera settings.Increase the gain or binning on your camera to enhance signal detection with lower light exposure. Ensure all optical components are correctly aligned.[11]

Quantitative Data on Antifade Reagent Performance

The following tables summarize the reported effectiveness of various antifade reagents in preserving the fluorescence of Cy5 and related cyanine dyes.

Table 1: Photostability Enhancement of Cy5 with Triplet-State Quenchers (TSQs)

Antifade Agent (TSQ)Method of ApplicationFold Increase in Photostability (τon)Reference
Cyclooctatetraene (COT) 1 mM in solution5-12x
4-Nitrobenzyl alcohol (NBA) 1 mM in solution5-12x
Trolox 1 mM in solution5-12x
Cyclooctatetraene (COT) Directly conjugated to Cy5>80% of signal remaining when >90% of parent Cy5 is bleached
4-Nitrobenzyl alcohol (NBA) Directly conjugated to Cy5>80% of signal remaining when >90% of parent Cy5 is bleached
Trolox Directly conjugated to Cy5>80% of signal remaining when >90% of parent Cy5 is bleached

Table 2: Common Antifade Reagents for Live-Cell Imaging

Antifade ReagentTypical Working ConcentrationKey FeaturesReferences
Trolox 0.1 mM - 1 mMWater-soluble, cell-permeable analog of Vitamin E. Efficiently prevents the formation of various ROS.[5][6][12][5][6][12]
Ascorbic Acid (Vitamin C) 250 µM - 500 µMA natural antioxidant that can significantly reduce phototoxicity and photobleaching.[8][9][10][8][9][10]
n-Propyl gallate (NPG) VariesCan be used with live cells but may have biological effects.[13][13]

Experimental Protocols

Protocol 1: Live-Cell Imaging of this compound with Trolox Antifade Reagent

This protocol provides a step-by-step guide for labeling and imaging live cells using this compound while minimizing photobleaching with the addition of Trolox.

  • Cell Preparation:

    • Plate cells on a glass-bottom dish or chamber slide suitable for fluorescence microscopy.

    • Culture cells to the desired confluency in their standard growth medium.

    • Introduce an azide-modified molecule to your cells for subsequent labeling with DBCO-functionalized dye, if applicable to your experimental design.

  • Labeling with this compound:

    • Prepare a stock solution of this compound in anhydrous DMSO.

    • Dilute the stock solution to the final working concentration in pre-warmed cell culture medium. The optimal concentration should be determined empirically but typically ranges from 1-10 µM.

    • Remove the culture medium from the cells and add the labeling solution.

    • Incubate the cells for the desired time (e.g., 30-60 minutes) at 37°C in a CO2 incubator.

    • Wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or complete culture medium to remove unbound dye.

  • Application of Trolox Antifade Reagent:

    • Prepare a 100 mM stock solution of Trolox in ethanol.[5][6][12]

    • Immediately before imaging, dilute the Trolox stock solution into fresh, pre-warmed imaging medium (e.g., phenol (B47542) red-free culture medium or HBSS) to a final concentration of 0.1 mM to 1 mM.[5][6][12] The optimal concentration may vary depending on the cell type and should be determined experimentally.[5][6][12]

    • Replace the wash buffer with the Trolox-containing imaging medium.

  • Image Acquisition:

    • Place the sample on the microscope stage.

    • Use a filter set appropriate for Cy5.5 (Excitation/Emission maxima ~673/692 nm).

    • Minimize light exposure by using the lowest possible excitation power and the shortest exposure time that provide an adequate signal.

    • Use transmitted light to locate the region of interest before switching to fluorescence imaging.

    • For time-lapse imaging, use the longest possible interval between acquisitions that still captures the dynamics of interest.

    • Keep the sample in the dark when not actively acquiring images.

Visualizations

Photobleaching_Mechanism S0 Ground State (S0) This compound S1 Excited Singlet State (S1) S0->S1 Excitation Light (hν) S1->S0 Fluorescence T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O2 Bleached Photobleached (Non-fluorescent) T1->Bleached Photochemical Reaction ROS->Bleached Oxidation

Caption: Mechanism of photobleaching for cyanine dyes.

Experimental_Workflow cluster_prep Sample Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Labeling 2. Labeling with This compound Cell_Culture->Labeling Washing 3. Washing Labeling->Washing Antifade 4. Add Antifade Reagent (e.g., Trolox) Washing->Antifade Microscope_Setup 5. Microscope Setup (Low Light, Correct Filters) Antifade->Microscope_Setup ROI_Selection 6. Select Region of Interest (using transmitted light) Microscope_Setup->ROI_Selection Acquire_Images 7. Acquire Images (Short Exposure, Long Intervals) ROI_Selection->Acquire_Images Quantification 8. Image Quantification Acquire_Images->Quantification Interpretation 9. Data Interpretation Quantification->Interpretation

Caption: Workflow for minimizing photobleaching during imaging.

References

How to improve signal-to-noise ratio with TriSulfo-Cy5.5 DBCO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the signal-to-noise ratio (SNR) in experiments utilizing TriSulfo-Cy5.5 DBCO. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and optimize your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a near-infrared (NIR) fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group.[1] This allows for its use in copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[2][3] Its primary applications include the labeling of azide-modified biomolecules such as proteins, antibodies, peptides, and nucleic acids for in vitro and in vivo imaging and flow cytometry.[1][4][5] The "TriSulfo" component refers to three sulfonate groups, which increase the water solubility of the dye.

Q2: Why am I observing high background fluorescence in my imaging experiments?

High background fluorescence is a common issue that can significantly decrease the signal-to-noise ratio. Potential causes include:

  • Non-specific binding of the dye: Cyanine (B1664457) dyes, including Cy5.5, can exhibit non-specific binding to certain cell types, particularly monocytes and macrophages, as well as to cellular components.[6][7]

  • Inadequate washing: Insufficient removal of unbound this compound will lead to a generalized high background.

  • Suboptimal blocking: An ineffective or insufficient blocking step can leave sites available for non-specific attachment of the dye.

  • Autofluorescence: Biological samples can have endogenous fluorophores that contribute to the background signal.[8]

  • High dye concentration: Using an excessive concentration of the dye can lead to increased non-specific binding and background.

Q3: Can I use this compound for intracellular staining?

While highly effective for labeling cell surface molecules, some DBCO-conjugated dyes are not well-suited for staining intracellular components in fixed and permeabilized cells due to the potential for high background.[8][9] Optimization of fixation, permeabilization, and washing steps is critical if intracellular targets are desired.

Q4: How can I minimize photobleaching of TriSulfo-Cy5.5?

TriSulfo-Cy5.5, like other cyanine dyes, is susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to excitation light. To minimize this effect:

  • Use antifade mounting media: Reagents containing antioxidants like n-propyl gallate (NPG) or commercial formulations can reduce photobleaching.[10]

  • Minimize exposure to light: Limit the sample's exposure to the excitation source by using neutral density filters, reducing laser power, and keeping exposure times as short as possible.

  • Image under optimal buffer conditions: Ensure the imaging buffer has a pH between 4 and 10, as the fluorescence of Cy5.5 is stable within this range.[8]

Q5: What are the storage and stability recommendations for this compound?

For long-term storage, this compound should be stored at -20°C in the dark and desiccated.[11] Stock solutions are typically stable for up to 12 months under these conditions.[11] For shorter periods, transportation at room temperature for up to three weeks is generally acceptable.[11] Always protect the dye and its solutions from prolonged exposure to light.[11]

Troubleshooting Guide

A systematic approach to troubleshooting is essential for improving the signal-to-noise ratio. The following table outlines common problems, their potential causes, and recommended solutions.

Problem Potential Cause Recommended Solution
High Background 1. Non-specific binding of this compound. Cyanine dyes can bind non-specifically to certain cell types like monocytes and macrophages.[6][7]a. Optimize Blocking: Use a specialized blocking buffer designed to reduce cyanine dye binding, such as those containing non-mammalian proteins or proprietary formulations.[6][12] b. Increase Washing: Extend the duration and number of washing steps after incubation with the dye.
2. Ineffective blocking of non-specific sites. a. Select an Appropriate Blocking Agent: Test different blocking buffers, such as those based on bovine serum albumin (BSA), non-fat dry milk, or fish gelatin.[13] The optimal blocking buffer is application-dependent. b. Optimize Blocking Time and Temperature: Increase the incubation time for the blocking step (e.g., 1-2 hours at room temperature or overnight at 4°C).
3. Excessive dye concentration. a. Titrate Dye Concentration: Perform a concentration curve to determine the optimal concentration of this compound that provides a strong signal with minimal background. A typical starting range for cell labeling is 10-50 µM.[14]
Weak Signal 1. Inefficient click reaction. a. Ensure Complete Reaction: The copper-free click reaction between DBCO and an azide (B81097) is generally fast, but ensure sufficient incubation time (typically 30-60 minutes at room temperature).[2] b. Check Azide Labeling: Verify the successful incorporation of the azide group into your target biomolecule.
2. Low abundance of the target molecule. a. Signal Amplification: Consider using a biotinylated azide in conjunction with a streptavidin-TriSulfo-Cy5.5 conjugate for signal amplification.
3. Photobleaching. a. Use Antifade Reagents: Mount samples in a medium containing an antifade agent.[10] b. Optimize Imaging Parameters: Reduce laser power and exposure time during image acquisition.
High Autofluorescence 1. Endogenous fluorophores in the sample. a. Spectral Unmixing: If your imaging system allows, use spectral imaging and linear unmixing to separate the TriSulfo-Cy5.5 signal from the autofluorescence spectrum. b. Use a NIR Dye: TriSulfo-Cy5.5 is a near-infrared dye, which already helps to minimize autofluorescence common in the blue and green spectral regions.[4]

Experimental Protocols & Methodologies

General Protocol for Cell Surface Labeling with this compound

This protocol provides a general workflow for labeling azide-modified cell surface proteins. Optimization of concentrations and incubation times may be necessary for specific cell types and experimental conditions.

  • Preparation of this compound Stock Solution:

    • Dissolve the lyophilized this compound powder in anhydrous DMSO or water to a stock concentration of 1-10 mM.

    • Store the stock solution at -20°C, protected from light and moisture.[11]

  • Cell Preparation:

    • Culture your cells of interest that have been metabolically labeled with an azide-containing precursor (e.g., Ac4ManNAz).

    • Harvest the cells and wash them twice with 1X PBS containing 1% BSA.

  • Blocking Step:

    • Resuspend the cell pellet in a suitable blocking buffer (e.g., 1X PBS with 2% BSA or a commercial cyanine dye blocking buffer).

    • Incubate for 30-60 minutes at room temperature.

  • Labeling with this compound:

    • Dilute the this compound stock solution to the desired final concentration (e.g., 10-50 µM) in the blocking buffer.[14]

    • Resuspend the blocked cells in the labeling solution.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Pellet the cells by centrifugation.

    • Remove the labeling solution and wash the cells three to five times with 1X PBS containing 1% BSA to remove unbound dye.

  • Imaging or Flow Cytometry:

    • Resuspend the final cell pellet in an appropriate buffer for analysis (e.g., imaging buffer with an antifade reagent or FACS buffer).

    • Proceed with fluorescence microscopy or flow cytometry using the appropriate filter sets for Cy5.5 (Excitation/Emission: ~678/694 nm).[8]

Quantitative Data Summary: Optimizing Blocking and Washing

The following tables provide representative data on how different blocking agents and washing protocols can impact the signal-to-noise ratio (SNR). Note: These values are illustrative and the optimal conditions should be determined empirically for your specific experiment.

Table 1: Effect of Different Blocking Buffers on SNR

Blocking AgentConcentrationIncubation TimeRelative Signal IntensityRelative Background IntensitySignal-to-Noise Ratio (SNR)
No Blocking--100801.25
BSA2% in PBS60 min120403.00
Non-fat Dry Milk5% in TBS-T60 min110353.14
Fish Gelatin0.5% in PBS60 min125304.17
Commercial Cyanine Blocking BufferManufacturer's Recommendation60 min130206.50

Table 2: Effect of Washing Steps on Background Reduction

Number of Washes (5 min each)Washing BufferRelative Background Intensity
11X PBS + 1% BSA60
31X PBS + 1% BSA35
51X PBS + 1% BSA25
31X PBS + 1% BSA + 0.05% Tween-2020

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Cell Labeling

The following diagram illustrates the key steps in a typical cell labeling experiment using this compound.

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_analysis Analysis azide_labeling Metabolic Labeling with Azide Precursor harvest_wash Harvest and Wash Cells azide_labeling->harvest_wash blocking Blocking (e.g., 2% BSA) harvest_wash->blocking labeling Incubate with This compound blocking->labeling washing Wash to Remove Unbound Dye labeling->washing analysis Fluorescence Microscopy or Flow Cytometry washing->analysis

Caption: A generalized workflow for labeling azide-modified cells with this compound.

Factors Affecting Signal-to-Noise Ratio

This diagram illustrates the relationship between various experimental factors and the resulting signal-to-noise ratio.

snr_factors cluster_signal Factors Increasing Signal cluster_noise Factors Increasing Noise dye_brightness Dye Brightness snr Signal-to-Noise Ratio (SNR) dye_brightness->snr labeling_efficiency Labeling Efficiency labeling_efficiency->snr target_abundance Target Abundance target_abundance->snr nonspecific_binding Non-specific Binding nonspecific_binding->snr autofluorescence Autofluorescence autofluorescence->snr detector_noise Detector Noise detector_noise->snr

Caption: Key factors that positively and negatively influence the signal-to-noise ratio.

References

TriSulfo-Cy5.5 DBCO aggregation issues and prevention methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding aggregation issues and prevention methods for TriSulfo-Cy5.5 DBCO.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is aggregation a concern?

This compound is a bright, near-infrared fluorescent dye commonly used for labeling biomolecules in various research applications. It contains three sulfonate groups to enhance water solubility and a dibenzocyclooctyne (DBCO) group for copper-free click chemistry.[1]

Aggregation, the self-association of dye molecules, is a common issue with cyanine (B1664457) dyes.[2] This can lead to significant problems in experiments, including:

  • Reduced Fluorescence Quantum Yield (Quenching): Aggregates often exhibit lower fluorescence intensity compared to individual dye molecules.[3][4]

  • Spectral Shifts: Aggregation can cause a shift in the absorption spectrum, typically a blue shift (hypsochromic shift) for H-aggregates, which are common for Cy5 dyes.[4][5]

  • Inaccurate Quantification: Changes in fluorescence properties due to aggregation can lead to errors in determining the concentration or degree of labeling of your target molecule.

  • Precipitation: In severe cases, aggregation can lead to the precipitation of the dye-conjugate out of solution.[6]

Q2: I thought the "TriSulfo" part of the name was supposed to prevent aggregation. Why am I still seeing issues?

The three sulfonate groups in TriSulfo-Cy5.5 significantly increase its water solubility and reduce the tendency for aggregation compared to non-sulfonated cyanine dyes.[2][7] The negatively charged sulfonate groups create electrostatic repulsion between dye molecules, which counteracts the attractive π-π stacking interactions that lead to aggregation.

However, aggregation can still occur under certain conditions, such as:

  • High Concentrations: At high dye or conjugate concentrations, the repulsive forces may be overcome, leading to aggregation.[3][8]

  • High Salt Concentrations: High concentrations of salts in the buffer can screen the electrostatic repulsion between the sulfonate groups, promoting aggregation.[8][9]

  • Presence of Organic Solvents: While organic co-solvents like DMSO or DMF are often used to dissolve the dye initially, improper ratios in aqueous buffers can sometimes promote aggregation.[5]

  • Low Temperatures: Reduced temperatures can sometimes enhance aggregation.[3]

Q3: How can I visually identify if my this compound is aggregating?

You may suspect aggregation if you observe any of the following:

  • A noticeable decrease in the expected fluorescence intensity of your labeled sample.

  • A color change in the solution. For Cy5 dyes, H-aggregation can sometimes lead to a color change from cyan to violet.[3]

  • The appearance of a new, blue-shifted peak in the absorbance spectrum (typically around 590-600 nm for Cy5 H-aggregates).[5]

  • Precipitation or cloudiness in your sample vial.

A simple way to check for aggregation is to measure the absorbance spectrum of your sample.

Troubleshooting Guide

Issue 1: Low Fluorescence Signal After Labeling

This is a common indicator of aggregation-induced quenching.

Initial Checks:

  • Confirm Labeling Success: Before assuming aggregation, verify that the click chemistry reaction was successful using a method that is not dependent on fluorescence (e.g., SDS-PAGE with in-gel fluorescence scanning, mass spectrometry).

  • Measure Absorbance Spectrum: Look for the characteristic signs of H-aggregation as described in Q3 of the FAQ.

Solutions:

Method Description Rationale
Optimize Dye-to-Molecule Ratio Reduce the molar excess of this compound used in the labeling reaction.A high degree of labeling can increase the local concentration of dye molecules on your biomolecule, promoting aggregation.
Use Organic Co-solvents For the labeling reaction, consider using a buffer containing a small percentage of an organic solvent like DMSO or DMF (typically 5-15%).[7]These solvents can disrupt the hydrophobic interactions that contribute to dye aggregation.[10]
Work with Dilute Solutions Perform the labeling reaction and subsequent experiments at the lowest feasible concentration of your biomolecule and the dye.Aggregation is a concentration-dependent process.[3][8]
Control Buffer Composition Avoid using buffers with very high salt concentrations. If high salt is required for your application, screen different salt types and concentrations to find conditions that minimize aggregation.High ionic strength can shield the repulsive charges of the sulfonate groups.[9]

Experimental Protocol: Spectroscopic Analysis of Aggregation

  • Prepare a dilution series: Prepare a series of dilutions of your this compound conjugate in your experimental buffer, ranging from your working concentration to several-fold higher and lower concentrations.

  • Measure absorbance: Record the full UV-Vis absorbance spectrum for each dilution.

  • Analyze the spectra:

    • Look for a concentration-dependent shift in the main absorbance peak.

    • Check for the appearance or growth of a shoulder or a new peak at a shorter wavelength (around 600 nm), which is indicative of H-aggregate formation.[4]

    • Plot the absorbance at the monomer peak (around 675 nm) versus concentration. A deviation from a linear relationship (Beer-Lambert law) suggests aggregation.

Issue 2: Precipitate Formation in the Sample

Precipitation is a clear sign of severe aggregation.

Immediate Actions:

  • Centrifuge the sample: Gently centrifuge the sample to pellet the precipitate.

  • Analyze the supernatant: Carefully remove the supernatant and measure its absorbance and fluorescence to determine the concentration of the remaining soluble conjugate.

Prevention Strategies:

Method Description Rationale
Increase Solubility Add solubility-enhancing agents to your buffer. For cyanine dyes, small amounts of non-ionic surfactants (e.g., Tween-20 at 0.01-0.1%) can be effective.Surfactants can help to break up aggregates and keep the dye molecules in a monomeric state.
Modify Storage Conditions Store your stock solutions and conjugates in a buffer with a minimal salt concentration and consider adding a cryoprotectant like glycerol (B35011) for frozen storage. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.Repeated freezing and thawing can promote aggregation.
pH Optimization Ensure the pH of your buffer is within the optimal range for both your biomolecule and the dye. For most applications, a pH between 7 and 8.5 is suitable.[11]Extreme pH values can affect the charge state of the dye and your biomolecule, potentially influencing aggregation.

Visualizing Prevention Strategies

AggregationPrevention A This compound (Monomeric, Fluorescent) B Aggregation (H-Aggregates, Quenched) A->B π-π stacking C High Concentration C->B D High Salt Buffer D->B E Low Temperature E->B F Sulfonate Groups (Electrostatic Repulsion) F->A Prevents G Organic Co-solvents (e.g., DMSO) G->B Disrupts H Surfactants (e.g., Tween-20) H->B Disrupts I Dilution I->B Reduces

Caption: Factors influencing this compound aggregation and prevention.

Experimental Workflow for Troubleshooting

TroubleshootingWorkflow start Start: Low Fluorescence or Precipitate Observed check_spectrum Measure Absorbance Spectrum start->check_spectrum is_aggregate Signs of Aggregation? (Blue shift, new peak) check_spectrum->is_aggregate no_aggregate No signs of aggregation. Check labeling efficiency and instrument settings. is_aggregate->no_aggregate No reduce_concentration Reduce Dye/Protein Concentration is_aggregate->reduce_concentration Yes modify_buffer Modify Buffer: - Lower salt - Add organic solvent - Add surfactant reduce_concentration->modify_buffer optimize_storage Optimize Storage: - Aliquot - Use cryoprotectant modify_buffer->optimize_storage re_evaluate Re-evaluate Experiment optimize_storage->re_evaluate

Caption: Troubleshooting workflow for this compound aggregation issues.

References

Technical Support Center: TriSulfo-Cy5.5 DBCO for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using TriSulfo-Cy5.5 DBCO in in vivo imaging experiments.

Troubleshooting Guides

Problem 1: High Background Signal or Non-Specific Signal in an Image

High background fluorescence can obscure the specific signal from your target, leading to poor image quality and inaccurate quantification.

Possible Causes and Solutions:

CauseSolution
Excessive Probe Concentration Titrate the concentration of this compound to find the optimal balance between signal intensity and background. High concentrations can lead to non-specific binding and high background.[1][2]
Autofluorescence Image an unstained control animal to determine the level of endogenous autofluorescence in the tissues of interest.[2] Consider using spectral unmixing if your imaging system supports it.
Non-Specific Binding of the Probe The hydrophobicity of the DBCO group can sometimes lead to non-specific binding and faster clearance.[3] Ensure adequate blocking steps in your protocol if applicable. The sulfonation of the Cy5.5 dye is designed to increase hydrophilicity and reduce non-specific binding.[4][5]
Poor Clearance of Unbound Probe Allow sufficient time for the unbound probe to clear from circulation. Imaging at multiple time points post-injection is recommended to determine the optimal imaging window. The biodistribution of free Cy5.5 dye is known to have initial accumulation in the liver, lungs, kidneys, and stomach, with rapid elimination within 24 hours.[6]
Incomplete Click Reaction If using a pre-targeting approach, ensure the in vivo click chemistry reaction has gone to completion. This will minimize the circulation of unbound this compound.
Problem 2: Weak or No Fluorescent Signal

A lack of signal can be due to a variety of factors, from probe degradation to issues with the imaging setup.

Possible Causes and Solutions:

CauseSolution
Insufficient Probe Concentration Ensure you are using an adequate amount of the probe. Perform a dose-response study to determine the optimal concentration for your specific application.
Probe Degradation Store this compound at -20°C in the dark and desiccated, as recommended.[7] The DBCO group can lose reactivity over time, especially when dissolved in DMSO.[8] Prepare fresh solutions before use. The stability of DBCO-conjugates in serum can be limited, with a reported half-life of about 71 minutes in the presence of glutathione.[3]
Photobleaching Cyanine (B1664457) dyes are susceptible to photobleaching.[9][10] Minimize the exposure time and intensity of the excitation light. Image at the optimal time point after injection to maximize signal and reduce the need for long exposures.
Inefficient In Vivo Click Reaction For pre-targeting strategies, optimize the reaction conditions, including the concentration of reactants and the reaction time.[11] The reaction between DBCO and azides is generally very fast.[12][13][14]
Incorrect Imaging Settings Ensure the excitation and emission filters on your imaging system are appropriate for TriSulfo-Cy5.5 (Excitation max: ~673 nm, Emission max: ~691 nm).[15]
Tissue Penetration The near-infrared emission of Cy5.5 allows for deeper tissue penetration than visible light fluorophores. However, the signal from very deep tissues may still be weak.

Frequently Asked Questions (FAQs)

Q1: What are the spectral properties of this compound?

A1: The spectral properties of this compound are summarized in the table below.

ParameterValueReference
Excitation Maximum (λex)~673 nm[15]
Emission Maximum (λem)~691 nm[15]
Extinction Coefficient (ε)~211,000 M⁻¹cm⁻¹[15]
Fluorescence Quantum Yield (Φ)~0.21[15]

Q2: How should I store and handle this compound?

A2: It is recommended to store this compound at -20°C in the dark and under desiccated conditions. For long-term storage, it is best to keep it as a solid. If you need to make a stock solution, dissolve it in an anhydrous solvent like DMSO or DMF and store it in small aliquots at -20°C. Avoid repeated freeze-thaw cycles. DBCO-NHS esters in DMSO are stable for 2-3 months at -20°C.[8]

Q3: What are the advantages of using a sulfonated cyanine dye like TriSulfo-Cy5.5?

A3: The sulfonate groups on the cyanine dye increase its water solubility.[4][5] This is beneficial for in vivo applications as it reduces the need for organic co-solvents, which can be toxic, and decreases the tendency of the dye to aggregate and cause non-specific binding.[4][5]

Q4: What is the stability of the DBCO group in vivo?

A4: The DBCO group is known to have moderate stability in vivo. One study showed about 36% degradation of DBCO groups in a cellular environment after 24 hours.[16] The DBCO-azide conjugate has a half-life of approximately 71 minutes in the presence of glutathione, a key component of serum.[3] DBCO-functionalized antibodies can be stored at -20°C for up to a month, but the reactivity of the DBCO group can decrease over time due to oxidation and reaction with water.[8]

Q5: What are the key considerations for performing the in vivo click chemistry reaction?

A5: The strain-promoted alkyne-azide cycloaddition (SPAAC) between DBCO and an azide (B81097) is a copper-free reaction, making it biocompatible for in vivo applications.[8] The reaction is very fast and efficient at physiological temperatures.[12][13][14] For pre-targeting applications, it is important to allow sufficient time for the azide-labeled targeting molecule to accumulate at the target site and for the unbound targeting molecule to clear from circulation before administering the this compound.

Experimental Protocols

General Protocol for In Vivo Imaging with this compound

This is a general guideline; specific parameters should be optimized for your experimental model and imaging system.

  • Probe Preparation:

    • Dissolve this compound in a biocompatible solvent such as sterile PBS or a small amount of DMSO followed by dilution in PBS. The final concentration of DMSO should be kept to a minimum.

    • Determine the optimal dose of the probe through pilot studies.

  • Animal Preparation:

    • Anesthetize the animal using an appropriate method (e.g., isoflurane (B1672236) inhalation).

    • If necessary, remove fur from the imaging area to reduce light scattering and absorption.

  • Probe Administration:

    • Inject the prepared this compound solution intravenously (e.g., via the tail vein).

  • Image Acquisition:

    • Place the animal in the in vivo imaging system.

    • Acquire images at various time points post-injection (e.g., 1, 6, 24, 48, and 72 hours) to determine the optimal imaging window with the best signal-to-background ratio.[15]

    • Use the appropriate excitation and emission filters for Cy5.5.

  • Data Analysis:

    • Quantify the fluorescent signal in the region of interest (ROI) and compare it to background regions.

    • For biodistribution studies, organs can be harvested post-mortem for ex vivo imaging to confirm the in vivo findings.[15]

Protocol for In Vivo Copper-Free Click Chemistry

This protocol outlines a pre-targeting approach where an azide-labeled molecule is administered first, followed by the this compound.

  • Administration of Azide-Labeled Molecule:

    • Inject the azide-labeled targeting molecule (e.g., an antibody or peptide) into the animal.

    • Allow sufficient time for the molecule to accumulate at the target site and for the unbound molecules to clear from circulation. This time will depend on the pharmacokinetics of your specific targeting molecule.

  • Administration of this compound:

    • Prepare and inject the this compound as described in the general imaging protocol.

  • Image Acquisition and Analysis:

    • Follow the image acquisition and analysis steps outlined in the general imaging protocol. The timing of imaging should be optimized to allow for the click reaction to occur and for any unbound this compound to clear.

Visualizations

experimental_workflow cluster_prep Preparation cluster_injection Administration cluster_imaging Imaging cluster_analysis Analysis prep_probe Prepare this compound Solution inject_probe Inject Probe prep_probe->inject_probe prep_animal Anesthetize and Prepare Animal prep_animal->inject_probe acquire_images Acquire In Vivo Images inject_probe->acquire_images ex_vivo Ex Vivo Organ Imaging (Optional) acquire_images->ex_vivo analyze_data Analyze and Quantify Signal acquire_images->analyze_data ex_vivo->analyze_data

Caption: General experimental workflow for in vivo imaging.

click_chemistry_pathway molecule_a Azide-Modified Molecule (e.g., Antibody, Peptide) product Stable Triazole Linkage (Fluorescently Labeled Molecule) molecule_a->product Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) molecule_b This compound molecule_b->product

Caption: Copper-free click chemistry reaction pathway.

troubleshooting_logic start Imaging Artifact Observed high_bg High Background? start->high_bg weak_signal Weak/No Signal? start->weak_signal high_bg->weak_signal No excess_probe Reduce Probe Concentration high_bg->excess_probe Yes check_clearance Increase Clearance Time high_bg->check_clearance Yes check_autofluor Image Unstained Control high_bg->check_autofluor Yes check_probe_conc Increase Probe Concentration weak_signal->check_probe_conc Yes check_probe_stability Use Fresh Probe Solution weak_signal->check_probe_stability Yes check_settings Verify Imaging Settings weak_signal->check_settings Yes check_photobleaching Reduce Exposure Time/Intensity weak_signal->check_photobleaching Yes end Improved Image Quality weak_signal->end No excess_probe->end check_clearance->end check_autofluor->end check_probe_conc->end check_probe_stability->end check_settings->end check_photobleaching->end

Caption: Troubleshooting decision tree for common imaging artifacts.

References

Validation & Comparative

A Head-to-Head Comparison: TriSulfo-Cy5.5 DBCO vs. Alexa Fluor 680 DBCO for Bioorthogonal Labeling and Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in targeted drug delivery, cell signaling analysis, and advanced fluorescence imaging, the choice of a fluorescent probe for covalent labeling is a critical determinant of experimental success. Among the premier choices for bioorthogonal applications are TriSulfo-Cy5.5 DBCO and Alexa Fluor 680 DBCO. Both dyes are equipped with a dibenzocyclooctyne (DBCO) group, enabling rapid and specific labeling of azide-modified biomolecules via copper-free click chemistry.[1][2] This guide provides an objective, data-driven comparison of these two near-infrared (NIR) fluorescent probes to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific needs.

Core Performance Characteristics

Both this compound and Alexa Fluor 680 DBCO are designed for high-performance applications, offering bright and photostable signals in the NIR spectrum, which is advantageous for minimizing autofluorescence from biological samples.[3][4] While spectrally similar, a key distinction lies in the inherent photostability and brightness of the core fluorophores. Studies have shown that Alexa Fluor dyes are generally more resistant to photobleaching and exhibit less self-quenching upon conjugation to proteins compared to traditional cyanine (B1664457) dyes.[5][6][7] The trisulfonation of the Cy5.5 core in this compound aims to improve its water solubility and potentially mitigate some of the self-quenching effects observed with standard Cy dyes.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound and Alexa Fluor 680 DBCO based on available product specifications.

PropertyThis compoundAlexa Fluor 680 DBCO
Excitation Maximum (nm) ~673 - 675~678 - 681
Emission Maximum (nm) ~691 - 694~701 - 704
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~211,000~185,000
Fluorescence Quantum Yield ~0.21~0.36
Molecular Weight ~1199.54~1086.73
Solubility Good in water, DMF, DMSOWater, DMSO, DMF

Experimental Data Insights

A comprehensive study comparing a range of long-wavelength Alexa Fluor dyes to their Cy dye counterparts revealed several performance advantages for the Alexa Fluor series.[5][6][7] Notably, protein conjugates of Alexa Fluor dyes were found to be significantly more fluorescent than those of Cy dyes, particularly at higher degrees of labeling where cyanine dyes tend to aggregate and self-quench.[5][6] Furthermore, the Alexa Fluor dyes demonstrated significantly greater photostability, retaining a higher percentage of their initial fluorescence after prolonged exposure to illumination.[5][8] While this study did not specifically evaluate the "TriSulfo" variant of Cy5.5, the general findings suggest a performance advantage for the Alexa Fluor 680 platform. The trisulfonation of the Cy5.5 dye is intended to enhance its hydrophilicity, which can lead to improved performance in aqueous environments and potentially reduce non-specific binding.

Experimental Protocols

Antibody Labeling with DBCO-Functionalized Dyes

This protocol outlines the steps for labeling an azide-modified antibody with either this compound or Alexa Fluor 680 DBCO.

1. Preparation of Reagents:

  • Azide-Modified Antibody: Prepare the antibody in an amine-free and azide-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

  • DBCO-Dye Stock Solution: Dissolve the DBCO-functionalized dye in anhydrous DMSO to a stock concentration of 10 mM.

2. Conjugation Reaction:

  • Add a 5- to 20-fold molar excess of the DBCO-dye stock solution to the azide-modified antibody solution.

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.[9]

3. Purification of the Conjugate:

  • Remove excess, unreacted dye using a desalting column or centrifugal filter unit appropriate for the antibody's molecular weight.

  • Equilibrate the column or filter with PBS, pH 7.4, and perform buffer exchange according to the manufacturer's protocol.

4. Characterization of the Conjugate:

  • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and the absorbance maximum of the dye (e.g., ~675 nm for TriSulfo-Cy5.5 or ~679 nm for Alexa Fluor 680). The DOL can be calculated using the Beer-Lambert law.[10]

G Antibody Labeling Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization prep_antibody Azide-Modified Antibody in PBS reaction Mix Antibody and Dye (2-4h at RT or O/N at 4°C) prep_antibody->reaction prep_dye DBCO-Dye in DMSO prep_dye->reaction purify Size-Exclusion Chromatography or Centrifugal Filtration reaction->purify characterize Spectrophotometry (A280 & A_dye_max) Calculate Degree of Labeling purify->characterize

Workflow for antibody conjugation with DBCO-dyes.

Visualization and Imaging

Cellular Imaging Workflow

This section describes a general workflow for imaging cells labeled with the fluorescently tagged antibodies.

1. Cell Culture and Labeling:

  • Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dish).

  • Incubate the cells with the fluorescently labeled antibody conjugate at an optimized concentration and duration.

  • Wash the cells with PBS to remove unbound antibody-dye conjugates.

2. (Optional) Fixation and Permeabilization:

  • For intracellular targets, fix the cells (e.g., with 4% paraformaldehyde) and permeabilize them (e.g., with 0.1% Triton X-100).[11]

3. (Optional) Counterstaining:

  • Incubate with nuclear counterstains (e.g., DAPI) or other organelle-specific probes if multiplexed imaging is desired.

4. Imaging:

  • Acquire images using a fluorescence microscope (e.g., confocal or widefield) equipped with appropriate laser lines and emission filters for the selected dye.[12]

  • Optimize acquisition parameters (e.g., laser power, exposure time) to maximize signal-to-noise while minimizing phototoxicity and photobleaching.

G Cellular Imaging Workflow cluster_cell_prep Cell Preparation cluster_staining Staining (Optional) cluster_imaging Imaging culture Culture Cells on Imaging Dish labeling Incubate with Labeled Antibody culture->labeling wash1 Wash with PBS labeling->wash1 fix_perm Fixation and Permeabilization wash1->fix_perm Intracellular Target acquire Fluorescence Microscopy (Confocal/Widefield) wash1->acquire Surface Target counterstain Counterstaining fix_perm->counterstain wash2 Wash with PBS counterstain->wash2 wash2->acquire analyze Image Analysis acquire->analyze

General workflow for cellular imaging.

Conclusion

Both this compound and Alexa Fluor 680 DBCO are high-performance fluorescent probes for copper-free click chemistry applications. While spectrally similar, the existing literature suggests that Alexa Fluor 680 DBCO may offer superior photostability and brightness, particularly when conjugated to proteins at high densities.[5][6][7][13] The trisulfonation of the Cy5.5 dye in this compound is a notable modification aimed at improving its aqueous solubility and performance. The ultimate choice between these two dyes will depend on the specific experimental requirements, including the desired level of photostability, the degree of labeling, and the imaging modality employed. For demanding applications requiring high photostability and brightness, Alexa Fluor 680 DBCO presents a compelling option. However, for applications where enhanced water solubility is a primary concern, this compound is a strong candidate. Researchers are encouraged to empirically evaluate both probes in their specific experimental context to determine the most suitable reagent.

References

A Head-to-Head Comparison of Photostability: TriSulfo-Cy5.5 DBCO vs. Cy5.5 DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of fluorescent probes, selecting a dye with robust photostability is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of the photostability of TriSulfo-Cy5.5 DBCO and Cy5.5 DBCO, supported by an understanding of cyanine (B1664457) dye chemistry and detailed experimental protocols for direct evaluation.

In fluorescence imaging, particularly for long-term live-cell imaging or quantitative analysis, photostability—the ability of a fluorophore to resist photochemical degradation upon exposure to light—is a critical performance metric. High photostability ensures a longer observation window, higher signal-to-noise ratios, and greater accuracy. This guide delves into the characteristics that influence the photostability of these two near-infrared (NIR) dyes, which are widely used in bioorthogonal chemistry due to their DBCO moiety for copper-free click reactions.

Understanding the Key Difference: The Role of Sulfonation

The primary structural difference between this compound and Cy5.5 DBCO lies in the presence of three additional sulfonic acid groups on the TriSulfo variant. This sulfonation has significant implications for the dye's physicochemical properties, which in turn are expected to influence its photostability.

  • Increased Hydrophilicity: The sulfonic acid groups are highly polar, making this compound significantly more water-soluble than its non-sulfonated counterpart. This increased hydrophilicity can reduce the tendency of the dye to aggregate in aqueous environments. Dye aggregation is a common cause of fluorescence quenching and can also impact photostability.

  • Altered Electronic Environment: The electron-withdrawing nature of the sulfo groups can subtly alter the electronic structure of the cyanine core. While the primary absorption and emission wavelengths remain similar, these modifications can influence the propensity of the dye to enter a reactive triplet state, a key intermediate in the photobleaching process. Generally, modifications that reduce the lifetime of the triplet state can enhance photostability.

While direct, side-by-side quantitative comparisons of the photobleaching quantum yields under identical conditions are not extensively documented in publicly available literature, the principles of cyanine dye chemistry suggest that the increased water solubility and reduced aggregation of this compound are likely to contribute to enhanced photostability compared to Cy5.5 DBCO.

Comparative Overview

FeatureThis compoundCy5.5 DBCORationale
Number of Sulfo Groups ThreeZeroThe key structural difference between the two molecules.
Relative Water Solubility HighModerate to LowSulfonic acid groups significantly increase hydrophilicity.
Expected Photostability HigherLowerIncreased water solubility reduces aggregation-induced photobleaching.[]
Non-Specific Binding LowerHigherIncreased hydrophilicity generally reduces non-specific interactions with hydrophobic surfaces.
Applications Aqueous labeling, in vivo imagingGeneral labeling, applications where high water solubility is not criticalThe choice of dye may depend on the specific experimental conditions and the hydrophobicity of the target molecule.

Experimental Protocol for Photostability Comparison

To provide a definitive comparison for your specific application, it is advisable to perform a direct photostability measurement under your experimental conditions. The following protocol outlines a standard method for comparing the photostability of fluorescent dyes using time-lapse microscopy.

Objective: To quantify and compare the photobleaching rates of this compound and Cy5.5 DBCO.

Materials:

  • This compound

  • Cy5.5 DBCO

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microscope slides and coverslips

  • Fluorescence microscope equipped with a suitable laser line (e.g., 633 nm or 647 nm) and a sensitive detector (e.g., sCMOS or EMCCD camera)

  • Image analysis software (e.g., ImageJ/Fiji, MATLAB)

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of this compound and Cy5.5 DBCO in DMSO at a concentration of 1 mM.

    • Dilute the stock solutions in PBS to a final concentration of 1 µM.

    • Prepare microscope slides with a 10 µL drop of each dye solution and cover with a coverslip. Seal the coverslip with nail polish to prevent evaporation.

  • Microscope Setup and Image Acquisition:

    • Turn on the fluorescence microscope and allow the light source to stabilize.

    • Place the slide on the microscope stage and bring the sample into focus.

    • Use the same imaging settings (laser power, exposure time, camera gain) for both dyes. The settings should be chosen to provide a good initial signal without causing immediate saturation.

    • Acquire a time-lapse series of images. For example, capture an image every 10 seconds for a total duration of 10 minutes.

  • Data Analysis:

    • Open the time-lapse image series in your image analysis software.

    • Select a region of interest (ROI) in the illuminated area for each sample.

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Correct for background fluorescence by measuring the intensity of a region with no sample and subtracting this value from your measurements.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).

    • Plot the normalized fluorescence intensity as a function of time for both dyes.

    • To quantify photostability, you can fit the decay curve to a single exponential decay function to determine the photobleaching time constant (τ), or you can determine the half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer time constant or half-life indicates greater photostability.

Visualizing the Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis prep1 Prepare 1 µM solutions of This compound and Cy5.5 DBCO in PBS prep2 Mount samples on microscope slides prep1->prep2 acq1 Set consistent imaging parameters (laser power, exposure time) prep2->acq1 acq2 Acquire time-lapse image series (e.g., every 10s for 10 min) acq1->acq2 an1 Measure mean fluorescence intensity in a region of interest (ROI) over time acq2->an1 an2 Normalize intensity to initial value an1->an2 an3 Plot normalized intensity vs. time an2->an3 an4 Calculate photobleaching half-life (t½) an3->an4 conclusion Conclusion an4->conclusion Compare t½ values to determine relative photostability

Caption: Experimental workflow for comparing the photostability of fluorescent dyes.

The Photobleaching Process

Photobleaching is the irreversible destruction of a fluorophore's ability to fluoresce due to photo-induced chemical damage. The process often involves the fluorophore entering a long-lived, highly reactive triplet state. In this state, the dye can react with molecular oxygen to produce reactive oxygen species (ROS), which can then attack and degrade the fluorophore, rendering it non-fluorescent.

G S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation (Light Absorption) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Photobleached State (Non-fluorescent) T1->Bleached Reaction with O₂ (Photobleaching)

Caption: A simplified Jablonski diagram illustrating the photobleaching pathway.

Conclusion

While both this compound and Cy5.5 DBCO are powerful tools for bioorthogonal labeling, the choice between them may be influenced by the specific demands of the experiment. Based on the principles of cyanine dye chemistry, This compound is expected to exhibit superior photostability compared to Cy5.5 DBCO , primarily due to its enhanced water solubility and reduced tendency to aggregate. For applications requiring long-term imaging or high-intensity illumination, this compound is likely the more robust choice. However, for definitive selection, researchers are encouraged to perform direct comparative experiments using the protocol outlined in this guide to assess photostability under their specific imaging conditions.

References

A Head-to-Head Comparison of TriSulfo-Cy5.5 DBCO and DyLight 680 DBCO for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in advanced bioconjugation and cellular imaging, the selection of the optimal fluorescent probe is paramount for achieving high-quality, reproducible data. This guide provides a detailed, objective comparison of two prominent near-infrared (NIR) dyes functionalized for copper-free click chemistry: TriSulfo-Cy5.5 DBCO and DyLight 680 DBCO. This comparison is based on their photophysical properties, performance characteristics, and includes detailed experimental protocols for their application.

In the realm of bioorthogonal chemistry, the strain-promoted alkyne-azide cycloaddition (SPAAC) has emerged as a powerful tool for labeling biomolecules in living systems without the need for cytotoxic copper catalysts[1][2][3]. The dibenzocyclooctyne (DBCO) group is a key player in this reaction, readily and specifically reacting with azide-modified targets[1][2][3]. When conjugated to fluorescent dyes, DBCO enables the precise attachment of imaging agents to proteins, nucleic acids, and other biomolecules.

This compound, a sulfonated cyanine (B1664457) dye, and DyLight 680 DBCO, a member of the DyLight series of fluorophores, are both designed for these applications and share spectral similarities, making them largely compatible with the same instrumentation[4][5][6]. However, their underlying dye chemistries differ, which can influence key performance metrics such as brightness, photostability, and stability in various experimental conditions.

Quantitative Data Summary

The following tables summarize the key photophysical and chemical properties of this compound and DyLight 680 DBCO based on available data. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited in the scientific literature. Therefore, the data presented here is compiled from various sources and should be considered as a guideline.

PropertyThis compoundDyLight 680 DBCO
Excitation Maximum (λex) ~673-678 nm[7][8]~682-692 nm[4][5][9]
Emission Maximum (λem) ~691-694 nm[7][8]~712-716 nm[4][5][9][10]
Molar Extinction Coefficient (ε) ~190,000 - 211,000 M⁻¹cm⁻¹[7][8]~140,000 M⁻¹cm⁻¹[9][10]
Quantum Yield (Φ) ~0.21 - 0.28[7][11][12]Generally reported as having a high quantum yield[9][10]
Brightness (ε x Φ) ~39,900 - 59,080Data not directly available, but generally considered bright[9][10]
Reactive Group Dibenzocyclooctyne (DBCO)[7]Dibenzocyclooctyne (DBCO)
Solubility Good in water, DMF, DMSO[12]Soluble in water, DMF, DMSO
Spectrally Similar Dyes Alexa Fluor 680, IRDye 680[2][8]Alexa Fluor 680, Cy5.5[4][5][13]

Performance Characteristics

Brightness

The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. Based on the available data, this compound exhibits a high molar extinction coefficient. While a specific quantum yield for DyLight 680 DBCO is not consistently reported, the DyLight dye family is generally marketed as having high fluorescence intensity[9][10]. A comparative study on the parent dyes (Cy5.5 vs. Alexa Fluor 680, which is spectrally similar to DyLight 680) suggests that cyanine dyes can be exceptionally bright[10]. However, the sulfonation of the Cy5.5 core in this compound enhances its water solubility and can reduce aggregation-induced quenching, potentially leading to higher effective brightness in aqueous buffers.

Photostability

Photostability is a critical factor for imaging applications that require prolonged or intense light exposure. While direct comparative photostability data for the DBCO conjugates is scarce, studies on the parent dye families provide some insights. DyLight dyes are generally promoted as having superior photostability compared to traditional cyanine dyes[11][14]. However, some studies have shown that certain cyanine dyes, like Cy5.5, can exhibit good photostability[3]. The degree of sulfonation and the local chemical environment can also significantly impact the photostability of cyanine dyes[15].

Reaction Kinetics and Stability

Both dyes are functionalized with DBCO for copper-free click chemistry. The reaction between DBCO and an azide (B81097) is exceptionally fast and efficient[1][2][7]. The rate of this reaction is generally not considered to be significantly influenced by the attached fluorophore. However, the stability of the DBCO moiety itself can be a factor. Some research suggests that DBCO can be susceptible to degradation under certain conditions, such as in the presence of reducing agents like TCEP or in some cellular environments over extended periods[16][17]. The stability of the overall conjugate will also depend on the stability of the dye itself in the specific experimental buffer and conditions. This compound's high water solubility due to its sulfonate groups may contribute to better stability and reduced non-specific binding in aqueous environments.

Experimental Protocols

To facilitate a direct comparison of this compound and DyLight 680 DBCO in a laboratory setting, the following detailed experimental protocols are provided.

Antibody Labeling via Copper-Free Click Chemistry

This protocol describes the labeling of an azide-modified antibody with a DBCO-functionalized fluorescent dye.

Materials:

  • Azide-modified antibody (e.g., produced by metabolic labeling with an azide-containing sugar)

  • This compound or DyLight 680 DBCO

  • Phosphate-buffered saline (PBS), pH 7.4 (amine- and azide-free)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Prepare the Antibody:

    • Ensure the azide-modified antibody is in an amine- and azide-free buffer, such as PBS, at a concentration of 1-5 mg/mL.

    • If necessary, perform a buffer exchange using a spin desalting column or dialysis.

  • Prepare the Dye Stock Solution:

    • Dissolve this compound or DyLight 680 DBCO in anhydrous DMSO to a final concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the DBCO-dye solution to the antibody solution.

    • Gently mix and incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Conjugate:

    • Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.

    • Collect the fractions containing the labeled antibody.

  • Characterization of the Conjugate:

    • Measure the absorbance of the purified conjugate at 280 nm and at the excitation maximum of the dye (e.g., ~675 nm for TriSulfo-Cy5.5 and ~685 nm for DyLight 680).

    • Calculate the protein concentration and the degree of labeling (DOL) using the following formulas:

      • Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

      • Dye Concentration (M) = A_max / ε_dye

      • DOL = Dye Concentration / Protein Concentration

      • (CF is the correction factor for the dye's absorbance at 280 nm, ε_protein is the molar extinction coefficient of the antibody at 280 nm, and ε_dye is the molar extinction coefficient of the dye at its A_max).

Comparative Photostability and Brightness Analysis in Immunofluorescence Imaging

This protocol outlines a method to compare the initial brightness and photostability of the two dye-antibody conjugates in a cell imaging experiment.

Materials:

  • Labeled antibodies (Antibody-TriSulfo-Cy5.5 and Antibody-DyLight 680)

  • Fixed and permeabilized cells expressing the target antigen

  • Blocking buffer (e.g., PBS with 5% BSA)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Antifade mounting medium

  • Fluorescence microscope with appropriate filters and a sensitive camera

Procedure:

  • Cell Staining:

    • Incubate fixed and permeabilized cells with the labeled antibodies at the same concentration for 1 hour at room temperature.

    • Wash the cells three times with wash buffer.

    • Mount the coverslips with an antifade mounting medium.

  • Imaging for Brightness Comparison:

    • Using identical acquisition settings (exposure time, laser power, etc.) for both samples, capture initial images of the stained cells.

    • Quantify the mean fluorescence intensity of the stained structures to compare the initial brightness.

  • Imaging for Photostability Comparison:

    • For each sample, acquire a time-lapse series of images of the same field of view under continuous illumination.

    • Measure the fluorescence intensity of a region of interest over time.

    • Normalize the intensity at each time point to the initial intensity and plot the fluorescence decay curves. The rate of decay indicates the photostability.

Visualizations

G cluster_0 Biomolecule Preparation cluster_1 Dye Preparation cluster_2 Copper-Free Click Chemistry cluster_3 Post-Reaction Biomolecule Azide-Modified Biomolecule Reaction Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Biomolecule->Reaction Dye DBCO-Functionalized Dye Dye->Reaction Conjugate Fluorescently Labeled Biomolecule Reaction->Conjugate Purification Purification Conjugate->Purification Analysis Characterization (DOL, etc.) Purification->Analysis

Caption: General workflow for labeling an azide-modified biomolecule with a DBCO-functionalized dye.

G Start Start Imaging Initial_Image Acquire Initial Image (t=0) Start->Initial_Image Continuous_Illumination Continuous Illumination Initial_Image->Continuous_Illumination Time_Lapse Acquire Time-Lapse Images (t1, t2, ... tn) Continuous_Illumination->Time_Lapse Measure_Intensity Measure Fluorescence Intensity over Time Time_Lapse->Measure_Intensity Plot_Decay Plot Normalized Intensity vs. Time Measure_Intensity->Plot_Decay Compare_Rates Compare Decay Rates Plot_Decay->Compare_Rates

Caption: Experimental workflow for comparing the photostability of fluorescent dyes.

References

Validating TriSulfo-Cy5.5 DBCO Labeling: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient validation of fluorescent labeling is a critical step to ensure the accuracy and reproducibility of experimental results. This guide provides an objective comparison of mass spectrometry for validating TriSulfo-Cy5.5 DBCO labeling against alternative methods, including High-Performance Liquid Chromatography (HPLC) and SDS-PAGE with in-gel fluorescence. We present supporting experimental data, detailed methodologies, and visual workflows to facilitate the selection of the most suitable validation strategy.

The use of copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) between a dibenzocyclooctyne (DBCO) group and an azide (B81097), has become a popular method for labeling biomolecules with fluorescent dyes like TriSulfo-Cy5.5. TriSulfo-Cy5.5 is a near-infrared (NIR) dye, beneficial for its reduced autofluorescence in biological samples. Validating the successful and specific conjugation of this compound to a target biomolecule is paramount for the reliability of downstream applications. This guide compares the gold standard, mass spectrometry, with other widely used techniques.

Comparison of Validation Methods

Mass spectrometry stands out as the most definitive method for validating fluorescent labeling, offering detailed information at the molecular level. However, HPLC and SDS-PAGE with in-gel fluorescence provide valuable, often complementary, information with different levels of complexity, cost, and throughput.

Data Presentation: Quantitative Comparison

The following table summarizes the key performance metrics of each validation technique for this compound labeling.

FeatureMass Spectrometry (LC-MS/MS & MALDI-TOF)High-Performance Liquid Chromatography (HPLC)SDS-PAGE with In-Gel Fluorescence
Information Provided Precise mass of labeled protein, confirmation of covalent modification, identification of labeling site, determination of labeling efficiency and heterogeneity.Separation of labeled protein from unlabeled protein and free dye, quantification of labeling efficiency, assessment of purity.Visualization of labeled protein, confirmation of labeling, estimation of molecular weight.
Quantification Quantitative (with appropriate standards)QuantitativeSemi-quantitative
Sensitivity (LOD) High (low fmol to amol range)[1]Moderate (pmol range)[2]Low (ng to µg range)[3]
Resolution Very HighHigh[4]Low[4]
Cost per Sample High (€75 - €204)[5][6]Moderate (€15 - €50)[6]Low ($30 for gel staining)[7]
Throughput Low to MediumHighHigh
Key Advantages Provides definitive confirmation and detailed molecular information.Robust, reproducible, and provides accurate quantification of purity and labeling efficiency.[4]Simple, rapid, and cost-effective for initial screening.[4]
Limitations Requires specialized equipment and expertise, can be complex to interpret data.May not identify the exact site of labeling, potential for protein denaturation.[4]Limited resolution, not suitable for precise quantification, does not confirm covalent attachment directly.[4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a general guide and may require optimization for specific proteins and experimental conditions.

Protocol 1: this compound Labeling of an Azide-Modified Protein

This protocol describes the fundamental labeling reaction.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound dissolved in a compatible organic solvent (e.g., DMSO)

  • Desalting columns or dialysis equipment

Procedure:

  • Protein Preparation: Ensure the azide-modified protein solution is free of any amine-containing buffers (like Tris) if the azide modification was introduced via an NHS ester. The protein concentration should ideally be 1-5 mg/mL.

  • Reagent Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Labeling Reaction: Add a 3-5 fold molar excess of this compound to the azide-modified protein solution. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted this compound using a desalting column or through dialysis against a suitable buffer.

Protocol 2: Validation by Mass Spectrometry (LC-MS/MS)

This protocol outlines the steps for analyzing the labeled protein to confirm conjugation and identify the labeling site.

Materials:

  • Labeled and purified protein from Protocol 1

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile (B52724)

  • LC-MS/MS system

Procedure:

  • Reduction and Alkylation:

    • To the labeled protein solution, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

  • Proteolytic Digestion:

    • Add trypsin to the protein solution at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C.

  • Sample Cleanup: Desalt the peptide mixture using a C18 ZipTip or equivalent.

  • LC-MS/MS Analysis:

    • Inject the desalted peptide sample into the LC-MS/MS system.

    • Separate the peptides using a reverse-phase column with a gradient of acetonitrile in 0.1% formic acid.

    • Acquire mass spectra in a data-dependent acquisition mode, selecting the most intense precursor ions for fragmentation.

  • Data Analysis:

    • Search the acquired MS/MS data against the protein sequence database using a search engine (e.g., Mascot, Sequest).

    • Specify the mass of the this compound modification on the relevant amino acid (the one that was azide-modified).

    • The identification of peptides containing this mass shift confirms successful labeling and pinpoints the exact site of conjugation.

Protocol 3: Validation by HPLC

This protocol describes how to use reverse-phase HPLC to assess the purity and labeling efficiency.

Materials:

  • Labeled and purified protein from Protocol 1

  • Unlabeled azide-modified protein (as a control)

  • Free this compound (as a control)

  • HPLC system with a UV-Vis or fluorescence detector

  • Reverse-phase column (e.g., C4, C8)

  • Mobile phases: Water with 0.1% TFA (A) and Acetonitrile with 0.1% TFA (B)

Procedure:

  • Sample Preparation: Prepare solutions of the labeled protein, unlabeled protein, and free dye at known concentrations.

  • HPLC Analysis:

    • Inject the samples onto the reverse-phase column.

    • Elute the components using a linear gradient of mobile phase B (e.g., 5% to 95% over 30 minutes).

    • Monitor the elution profile at a wavelength corresponding to the protein absorbance (e.g., 280 nm) and the absorbance of TriSulfo-Cy5.5 (around 670 nm).

  • Data Analysis:

    • The chromatogram of the labeled protein should show a peak that is shifted in retention time compared to the unlabeled protein.

    • By integrating the peak areas at the dye's wavelength, the ratio of labeled to unlabeled protein can be calculated, providing a measure of labeling efficiency.

    • The absence of a peak corresponding to the free dye indicates successful purification.

Protocol 4: Validation by SDS-PAGE and In-Gel Fluorescence

This is a rapid, qualitative method to confirm labeling.

Materials:

  • Labeled and purified protein from Protocol 1

  • Unlabeled azide-modified protein (as a control)

  • SDS-PAGE gel and electrophoresis system

  • Fluorescence gel imager

Procedure:

  • Sample Preparation: Mix the protein samples with SDS-PAGE loading buffer.

  • Electrophoresis: Run the labeled and unlabeled protein samples on an SDS-PAGE gel.

  • In-Gel Fluorescence Imaging:

    • After electrophoresis, place the gel directly into a fluorescence imager.

    • Scan the gel using an excitation wavelength appropriate for TriSulfo-Cy5.5 (around 670 nm).

  • Coomassie Staining (Optional): After fluorescence imaging, the gel can be stained with Coomassie Brilliant Blue to visualize all protein bands.

  • Data Analysis:

    • A fluorescent band at the expected molecular weight of the protein in the lane with the labeled sample confirms successful labeling.

    • Comparing the fluorescent image with the Coomassie-stained image can provide a semi-quantitative estimate of the labeling efficiency.

Mandatory Visualization

The following diagrams illustrate the experimental workflows described in this guide.

experimental_workflow cluster_labeling Protein Labeling cluster_validation Validation azide_protein Azide-Modified Protein reaction Labeling Reaction (SPAAC) azide_protein->reaction dbco_dye This compound dbco_dye->reaction purification Purification reaction->purification labeled_protein Labeled Protein purification->labeled_protein ms_validation Mass Spectrometry labeled_protein->ms_validation hplc_validation HPLC labeled_protein->hplc_validation sds_page_validation SDS-PAGE labeled_protein->sds_page_validation

Caption: Overall workflow for labeling and validation.

mass_spec_workflow start Labeled Protein reduction Reduction (DTT) start->reduction alkylation Alkylation (IAA) reduction->alkylation digestion Tryptic Digestion alkylation->digestion cleanup Desalting (C18) digestion->cleanup lc_ms LC-MS/MS Analysis cleanup->lc_ms data_analysis Data Analysis lc_ms->data_analysis result Confirmation of Labeling & Site Identification data_analysis->result

Caption: Mass spectrometry validation workflow.

References

Side-by-side comparison of TriSulfo-Cy5.5 DBCO in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side comparison of TriSulfo-Cy5.5 DBCO, a near-infrared fluorescent probe, for the labeling of various cell lines via copper-free click chemistry. We will delve into its performance characteristics and compare it with other commercially available alternatives, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a water-soluble, bright, and photostable near-infrared dye functionalized with a dibenzocyclooctyne (DBCO) group.[1][2] This feature allows for its use in bioorthogonal chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), to label azide-modified biomolecules on live cells without the need for a copper catalyst, which can be toxic to cells.[3][4] The labeling process typically involves the metabolic incorporation of an azide-containing sugar, such as N-azidoacetylmannosamine (Ac4ManNAz), into the cell surface glycans, followed by the addition of this compound.[5][6]

Performance Comparison of this compound in Different Cell Lines

While direct, comprehensive side-by-side studies comparing the performance of this compound across a wide range of cell lines are limited in publicly available literature, this guide synthesizes available data to provide a comparative overview. The following tables summarize the performance of this compound and its alternatives in commonly used cell lines based on reported experimental findings.

Table 1: Performance of this compound in Various Cell Lines

Cell LineCell TypeLabeling EfficiencyFluorescence IntensityCytotoxicity (IC50)PhotostabilitySource(s)
A549 Human Lung Carcinoma (Adherent)HighStrong>100 µMGood[7][8][9]
Jurkat Human T-cell Leukemia (Suspension)Moderate to HighModerate~50 µM (with Ac4ManNAz)Not Reported[5][10]
LS174T Human Colon Adenocarcinoma (Adherent)HighStrongNot ReportedNot Reported[11]
HEK293 Human Embryonic Kidney (Adherent)Not ReportedNot ReportedNot ReportedNot Reported[12]
MCF-7 Human Breast Adenocarcinoma (Adherent)Not ReportedNot ReportedNot ReportedNot Reported[13]
HeLa Human Cervical Adenocarcinoma (Adherent)Not ReportedNot ReportedNot ReportedNot Reported[14]

Note: "Not Reported" indicates that specific quantitative data for this parameter in the respective cell line using this compound could not be found in the reviewed literature. The performance can be cell-type dependent and influenced by the efficiency of metabolic labeling with the azide (B81097) sugar.

Table 2: Comparison with Alternative Near-Infrared DBCO-Functionalized Dyes

FeatureThis compoundAlexa Fluor 680 DBCODyLight 680 DBCO
Excitation Max (nm) ~675~679~676
Emission Max (nm) ~694~702~705
Quantum Yield Not ReportedNot ReportedNot Reported
Photostability GoodExcellentGood
Brightness BrightVery BrightBright
Water Solubility HighHighHigh
Background Low (not ideal for permeabilized cells)LowLow
Source(s) [1][2][15][16][17][18][19][20][21][22]

Experimental Protocols

Metabolic Labeling of Cells with Azide Sugars (Ac4ManNAz)

This protocol describes the introduction of azide groups onto the cell surface glycans.

Materials:

  • Cells of interest (e.g., A549, Jurkat)

  • Complete cell culture medium

  • N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in an appropriate culture vessel to allow for logarithmic growth during the labeling period.[6]

  • Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to a stock concentration of 10-50 mM.[5]

  • Metabolic Labeling: Add the Ac4ManNAz stock solution to the cell culture medium to a final concentration of 10-50 µM. The optimal concentration may vary between cell types.[7] For sensitive cells like Jurkat, lower concentrations are recommended to avoid potential cytotoxicity.[5]

  • Incubation: Incubate the cells in the Ac4ManNAz-containing medium for 1-3 days under normal growth conditions (e.g., 37°C, 5% CO2).[6]

  • Washing: Gently wash the cells two to three times with pre-warmed PBS to remove unincorporated Ac4ManNAz.[6]

Labeling of Azide-Modified Cells with this compound

This protocol details the click chemistry reaction to fluorescently label the azide-modified cells.

Materials:

  • Azide-labeled cells

  • This compound

  • DMSO

  • Serum-free cell culture medium or PBS

Procedure:

  • Prepare Staining Solution: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free medium or PBS to a final concentration of 10-50 µM.[8]

  • Staining: Add the staining solution to the washed, azide-labeled cells and incubate for 30-60 minutes at 37°C, protected from light.[4]

  • Washing: Wash the cells three to four times with PBS containing 1% FBS to remove excess dye.[4]

  • Imaging: The cells are now ready for imaging using fluorescence microscopy with appropriate filter sets for Cy5.5 (Excitation/Emission: ~675/694 nm).

Visualizations

Below are diagrams illustrating the key processes involved in labeling cells with this compound.

experimental_workflow cluster_metabolic_labeling Metabolic Labeling cluster_click_chemistry Copper-Free Click Chemistry cluster_analysis Analysis cell Live Cells ac4mannaz Ac4ManNAz (Azide Sugar) cell->ac4mannaz Incubation (1-3 days) azide_cell Azide-Modified Cells ac4mannaz->azide_cell dbco_dye TriSulfo-Cy5.5 DBCO azide_cell->dbco_dye Incubation (30-60 min) labeled_cell Fluorescently Labeled Cells dbco_dye->labeled_cell microscopy Fluorescence Microscopy labeled_cell->microscopy flow_cytometry Flow Cytometry labeled_cell->flow_cytometry signaling_pathway cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm glycan Glycan metabolism Sialic Acid Biosynthesis Pathway AzideGlycan Azide-Modified Glycan metabolism->AzideGlycan Incorporation Ac4ManNAz Ac4ManNAz Ac4ManNAz->metabolism Uptake & Metabolism DBCO_Cy5_5 This compound AzideGlycan->DBCO_Cy5_5 SPAAC Reaction LabeledGlycan Labeled Glycan DBCO_Cy5_5->LabeledGlycan Covalent Bond Formation

References

Benchmarking TriSulfo-Cy5.5 DBCO performance against traditional amine-reactive dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for a wide range of applications, from cellular imaging to in vivo tracking of therapeutics. The choice of fluorescent dye and conjugation chemistry significantly impacts the quality and reliability of experimental data. This guide provides an objective comparison of TriSulfo-Cy5.5 DBCO, a dye utilizing copper-free click chemistry, against traditional amine-reactive dyes, primarily those employing N-hydroxysuccinimide (NHS) esters.

This compound belongs to a class of fluorescent probes that leverage bioorthogonal chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction involves the specific and spontaneous reaction between a dibenzocyclooctyne (DBCO) group and an azide (B81097) group, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[1][2] This bioorthogonality allows for highly specific labeling in complex biological environments.[3][4]

Traditional amine-reactive dyes , such as those activated with NHS esters, are a well-established and widely used method for labeling proteins.[5][6] This chemistry targets primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond.[6][7] While effective, this method can be less specific due to the abundance of amine groups in proteins.

Performance Comparison

The choice between this compound and traditional amine-reactive dyes depends on the specific requirements of the experiment, including the need for site-specificity, reaction conditions, and the complexity of the biological system.

FeatureThis compound (Copper-Free Click Chemistry)Traditional Amine-Reactive Dyes (e.g., NHS Ester)
Reaction Mechanism Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)[1]Nucleophilic Acyl Substitution[8]
Specificity High: Reacts specifically with azide groups, enabling site-specific labeling.[3][9]Moderate: Reacts with available primary amines (e.g., lysines), which can lead to heterogeneous labeling.[6]
Reaction Conditions Mild: Occurs efficiently in aqueous buffers at physiological pH (4-11) and temperature.[10][11]pH-dependent: Requires a slightly alkaline pH (typically 8.3-8.5) for efficient reaction.[5][7]
Biocompatibility High: No cytotoxic copper catalyst is required, making it suitable for live cell and in vivo applications.[2][3]Generally good, but the reactivity with ubiquitous amines can potentially alter protein function.
Reaction Kinetics Fast: The reaction between DBCO and azides is very rapid.[12]Generally fast, but can be influenced by pH and the concentration of reactants.
Side Reactions Minimal: The bioorthogonal nature of the reaction minimizes off-target labeling.[3]Hydrolysis of the NHS ester is a common competing reaction, especially at higher pH.[8]

Data Presentation

Key Performance Metrics
Performance MetricThis compoundTraditional Amine-Reactive DyesSupporting Insights
Labeling Efficiency & Control High degree of control over the degree of labeling (DOL) through site-specific introduction of azides.DOL can be more challenging to control precisely due to the variable number and accessibility of amine groups.Azide-based click chemistry allows for homogenous conjugates with a well-defined DOL.[8]
Signal-to-Noise Ratio (SNR) Potentially higher due to reduced non-specific binding and background fluorescence.Can be affected by non-specific binding of the dye or labeled protein, potentially lowering the SNR.Far-red dyes like Cy5.5 help minimize autofluorescence, improving SNR in biological samples.[13]
Photostability Generally high; dependent on the core Cy5.5 fluorophore.Generally high; dependent on the core Cy5.5 fluorophore. Alexa Fluor dyes are noted to be significantly more photostable than Cy dyes.[14]The photostability of Cy5 can be influenced by its environment and conjugation.[14]
Reproducibility High, due to the specific and predictable nature of the click reaction.Can be variable depending on batch-to-batch consistency of the protein and reaction conditions.The specificity of click chemistry leads to more reproducible conjugation outcomes.[8]
Photophysical Properties of Cy5.5 Dyes
PropertyTriSulfo-Cy5.5Cy5.5
Excitation Maximum (nm) ~673-675[12][15]~675[15]
Emission Maximum (nm) ~691-694[12][15]~693[15]
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~211,000[12]~190,000 - 209,000[15]
Quantum Yield (Φ) ~0.21[12]~0.2 - 0.3[15]
Solubility High in water due to sulfo groups.Lower in water; often requires organic co-solvents.[15]

Experimental Protocols

Protocol 1: Labeling of an Antibody with this compound

This protocol assumes the antibody has been pre-functionalized with an azide group.

Materials:

  • Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound dissolved in DMSO or water

  • Desalting column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Prepare the Antibody: Ensure the azide-modified antibody is at a concentration of 1-10 mg/mL in a buffer free of azides.[9]

  • Prepare the Dye Solution: Dissolve this compound in DMSO or water to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 1.5 to 3-fold molar excess of the this compound solution to the antibody solution.[11]

    • Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C, protected from light.[8][11]

  • Purification:

    • Remove unreacted dye by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).

  • Characterization:

    • Determine the Degree of Labeling (DOL) using the protocol described below.

Protocol 2: Labeling of an Antibody with a Traditional Amine-Reactive Cy5.5 NHS Ester

Materials:

  • Antibody in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[5][7]

  • Cy5.5 NHS ester dissolved in anhydrous DMSO or DMF[6]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[6]

  • Desalting column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Prepare the Antibody: Dissolve or dialyze the antibody into an amine-free buffer at a concentration of 2-10 mg/mL.[6]

  • Prepare the Dye Solution: Immediately before use, dissolve the Cy5.5 NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.[6]

  • Conjugation Reaction:

    • Add a 5 to 15-fold molar excess of the dye solution to the antibody solution while gently stirring.[8]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[8]

  • Quenching (Optional): Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.[6]

  • Purification:

    • Remove unreacted dye and quenching buffer using a desalting column.

  • Characterization:

    • Determine the Degree of Labeling (DOL).

Protocol 3: Determination of Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to a single protein molecule.[16][17]

  • Measure Absorbance: After purification, measure the absorbance of the labeled antibody solution at 280 nm (for the protein) and at the excitation maximum of the dye (~675 nm for Cy5.5).[18][19]

  • Calculate Protein Concentration:

    • Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

    • Where:

      • A₂₈₀ is the absorbance at 280 nm.

      • A_max is the absorbance at the dye's maximum absorption wavelength.

      • CF is the correction factor (A₂₈₀ of the dye / A_max of the dye).

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[19]

  • Calculate Dye Concentration:

    • Dye Concentration (M) = A_max / ε_dye

    • Where ε_dye is the molar extinction coefficient of the dye at its A_max.

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

An ideal DOL for antibodies is typically between 2 and 10.[19]

Protocol 4: Assessment of Photostability
  • Sample Preparation: Prepare a solution of the fluorescently labeled antibody in a suitable buffer and mount it on a microscope slide.

  • Image Acquisition:

    • Using a fluorescence microscope, acquire an initial image of the sample (time = 0).

    • Continuously expose the sample to the excitation light source.

    • Acquire images at regular time intervals until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • Measure the mean fluorescence intensity of a region of interest (ROI) in each image over time.

    • Plot the normalized fluorescence intensity against time.

    • The rate of fluorescence decay provides a measure of the photostability. Comparing the decay curves of different dye conjugates under identical illumination conditions allows for a direct comparison of their photostability.[20][21]

Mandatory Visualization

experimental_workflow_dbco cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Azide_Antibody Azide-Modified Antibody Mix Mix Antibody and Dye Azide_Antibody->Mix DBCO_Dye TriSulfo-Cy5.5 DBCO Solution DBCO_Dye->Mix Incubate Incubate (2-12h, RT) Mix->Incubate Purify Desalting Column Incubate->Purify Analyze Spectrophotometry (DOL Calculation) Purify->Analyze Final_Product Labeled Antibody Analyze->Final_Product

Caption: Workflow for labeling an azide-modified antibody with this compound.

experimental_workflow_nhs cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Antibody Antibody in Amine-Free Buffer Mix Mix Antibody and Dye Antibody->Mix NHS_Dye Cy5.5 NHS Ester Solution NHS_Dye->Mix Incubate Incubate (1-2h, RT) Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench Purify Desalting Column Quench->Purify Analyze Spectrophotometry (DOL Calculation) Purify->Analyze Final_Product Labeled Antibody Analyze->Final_Product

Caption: Workflow for labeling an antibody with an amine-reactive Cy5.5 NHS ester.

Conclusion

Both this compound and traditional amine-reactive dyes are powerful tools for fluorescently labeling biomolecules. The choice between them hinges on the specific demands of the application.

This compound is the superior choice for applications requiring:

  • Site-specific labeling: For precise control over the location of the dye and to ensure homogeneity of the final conjugate.[8]

  • Labeling in complex biological systems: The bioorthogonality of the click reaction minimizes off-target reactions in live cells or in vivo.[3][4]

  • High reproducibility: The specificity of the reaction leads to more consistent results.[8]

Traditional amine-reactive dyes remain a viable and cost-effective option for:

  • General protein labeling: When site-specificity is not a critical concern.

  • Established protocols: The methodology is well-documented and widely used.[5][6]

  • Applications where a degree of heterogeneity is acceptable.

By carefully considering the experimental goals and the properties of each labeling chemistry, researchers can select the optimal fluorescent dye to achieve high-quality, reliable, and reproducible data.

References

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